2-amino-N-benzylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZCBJRJVXAQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 2-amino-N-benzylacetamide (CAS 39796-52-6)
In the landscape of modern drug discovery and materials science, the strategic design of molecular scaffolds is paramount. This compound, registered under CAS number 39796-52-6, emerges as a compound of significant interest. Structurally, it is a derivative of glycine, the simplest amino acid, where the carboxyl group is converted to an N-benzylamide. This unique arrangement, featuring a primary amine, a secondary amide, and a benzyl group, imbues the molecule with a versatile reactivity profile. While detailed experimental data on the free base is not extensively published, its hydrochloride salt (CAS 20432-97-7) is recognized as a crucial intermediate in the synthesis of peptides, peptidomimetics, and other complex organic molecules.[1][2] This guide provides a comprehensive overview of the chemical properties, predictive spectroscopic analysis, plausible synthetic routes, and potential applications of this compound, offering researchers and drug development professionals a foundational understanding of its utility.
Core Physicochemical and Structural Properties
The fundamental properties of a compound dictate its handling, reactivity, and suitability for various applications. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 39796-52-6 | [3][4][5] |
| Molecular Formula | C₉H₁₂N₂O | [3][4][5] |
| Molecular Weight | 164.20 g/mol | [3] |
| Synonyms | This compound | [3][4] |
| Purity (Typical) | ≥98% | [5] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [5] |
Solubility Profile: While explicit solubility data is scarce, a qualitative assessment can be made based on its structure. The presence of a primary amine and a secondary amide group provides hydrogen bonding capabilities, suggesting potential solubility in polar protic solvents like methanol and ethanol. The benzyl group introduces lipophilic character, which may confer slight solubility in chlorinated solvents and other organic media like ethyl acetate.[6]
Caption: Chemical structure of this compound.
Spectroscopic Characterization: A Predictive Analysis
A. Predicted ¹H NMR Spectrum:
-
Aromatic Protons (δ 7.2-7.4 ppm): A multiplet integrating to 5H, corresponding to the monosubstituted benzene ring.
-
Amide Proton (δ ~8.0-8.5 ppm): A broad triplet (due to coupling with the adjacent CH₂), corresponding to the N-H of the secondary amide. Its chemical shift can be highly dependent on solvent and concentration.
-
Benzylic Protons (δ ~4.4 ppm): A doublet integrating to 2H, corresponding to the -CH₂- group attached to the amide nitrogen and the phenyl ring.
-
Alpha-Carbon Protons (δ ~3.2 ppm): A singlet integrating to 2H, for the -CH₂- group adjacent to the primary amine and the carbonyl group.
-
Amine Protons (δ ~1.5-2.5 ppm): A broad singlet integrating to 2H, corresponding to the primary -NH₂ group. This signal is often broad and its chemical shift can vary significantly with solvent and temperature.
B. Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~170-173 ppm): The C=O of the amide group.
-
Aromatic Carbons (δ ~127-138 ppm): Four signals are expected for the six carbons of the benzyl group.
-
Benzylic Carbon (δ ~44 ppm): The -CH₂- carbon of the benzyl group.
-
Alpha-Carbon (δ ~43 ppm): The -CH₂- carbon adjacent to the primary amine.
C. Predicted Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for its key functional groups.
-
N-H Stretching (Amine): Two distinct bands around 3300-3400 cm⁻¹, characteristic of a primary amine.[7]
-
N-H Stretching (Amide): A single, sharp band around 3300 cm⁻¹.
-
C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.[7]
-
N-H Bending (Amide II): A band around 1550 cm⁻¹.
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.
D. Predicted Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 164. Key fragmentation pathways would likely involve:
-
Formation of the benzyl cation (m/z 91): A very common and stable fragment.
-
Formation of the N-benzylaminomethyl cation (m/z 106): Resulting from cleavage of the bond between the alpha-carbon and the carbonyl carbon.[8]
-
Cleavage of the amide C-N bond.
Synthesis and Reactivity
A. Proposed Synthetic Pathway
A logical and efficient synthesis of this compound involves the coupling of an N-protected glycine derivative with benzylamine, followed by deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard practice due to its stability and ease of removal under acidic conditions.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis via Amide Coupling and Deprotection
-
Step 1: N-Boc-glycinyl-N-benzylamide Synthesis a. To a solution of N-Boc-glycine (1.0 eq) in dichloromethane (DCM) at 0°C, add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq). b. Stir the mixture for 15 minutes to activate the carboxylic acid. c. Add benzylamine (1.0 eq) dropwise to the solution. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by Thin Layer Chromatography (TLC). f. Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product, which can be purified by column chromatography.
-
Step 2: Boc Deprotection a. Dissolve the purified Boc-protected intermediate from Step 1 in a minimal amount of DCM or dioxane. b. Add an excess of trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane (5-10 eq). c. Stir the mixture at room temperature for 1-3 hours, monitoring by TLC. d. Upon completion, remove the solvent and excess acid under reduced pressure. e. The resulting salt can be triturated with diethyl ether to induce precipitation, filtered, and dried. The free base can be obtained by neutralization with a suitable base.
B. Core Reactivity
The utility of this compound stems from its two primary reactive sites:
-
The Primary Amine (-NH₂): This group is nucleophilic and serves as a handle for further elaboration. It can undergo acylation, alkylation, sulfonylation, and reductive amination, allowing for the attachment of diverse functional groups. This is the key site for peptide chain extension.
-
The Secondary Amide (-CO-NH-): The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. Its presence provides structural rigidity and hydrogen bonding capabilities, crucial in the formation of secondary structures in peptides and polymers.
Applications in Research and Drug Development
The structure of this compound makes it an invaluable scaffold in medicinal chemistry and materials science.
-
Pharmaceutical Intermediate: It serves as a key precursor in the synthesis of more complex Active Pharmaceutical Ingredients (APIs).[2] By modifying the primary amine, medicinal chemists can build out molecular complexity to target specific biological pathways.
-
Peptidomimetic and Peptide Synthesis: As a modified amino acid, it can be directly incorporated into peptide chains.[1] This can be used to create novel peptides with enhanced stability, bioavailability, or altered biological activity compared to their natural counterparts. The benzyl group can introduce specific steric or hydrophobic interactions within a peptide's binding pocket.
Caption: Role as a versatile molecular scaffold.
Safety and Handling
While specific toxicity data for this compound is not available, prudent laboratory practices should be followed based on data from structurally related compounds. The hydrochloride salt is classified as harmful if swallowed.[9] Related amino-acetamide compounds are known to cause skin and eye irritation and may cause respiratory irritation.[10]
Recommended Safe Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11][12]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or powder.[11]
-
Dispensing: Avoid generating dust when weighing or transferring the solid material.
-
Spill Cleanup: In case of a spill, contain the solid material with an inert absorbent like sand or vermiculite.[12] Sweep up carefully, place in a sealed container for disposal, and clean the affected area thoroughly.
-
Storage: Store in a tightly-sealed container in a cool, dry, and dark place as recommended, away from incompatible materials such as strong oxidizing agents.[5][13]
-
First Aid:
Conclusion
This compound (CAS 39796-52-6) is a strategically designed molecule with significant potential as a building block in synthetic organic chemistry. Its dual functionality, combining a reactive primary amine with a stable N-benzylamide group, makes it an ideal starting point for the synthesis of pharmaceuticals and peptidomimetics. While a comprehensive, experimentally verified dataset is still emerging, this guide provides a robust framework based on predictive analysis and data from analogous structures to inform its safe handling, characterization, and application in advanced research and development settings.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Landscape: Exploring Applications of this compound Hydrochloride.
- Exploring the Versatility of this compound Hydrochloride in Modern Chemistry.
- AFG Bioscience LLC.
- ECHEMI. This compound Formula.
- Apollo Scientific.
- Sigma-Aldrich. This compound | 39796-52-6.
- Bartleby.com. Synthesis Of N-Benzylacetamide Lab Report.
- ChemicalBook. N-BENZYLACETAMIDE | 588-46-5.
- PubChem. 2-Amino-2-phenylacetamide | C8H10N2O.
- ECHEMI. This compound hydrochloride Formula.
- Spectrum Chemical.
- ResearchG
- Lead Sciences. This compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 39796-52-6 [sigmaaldrich.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. N-BENZYLACETAMIDE | 588-46-5 [chemicalbook.com]
- 7. Synthesis Of N-Benzylacetamide Lab Report - 393 Words | Bartleby [bartleby.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. afgsci.com [afgsci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. spectrumchemical.com [spectrumchemical.com]
Topic: 2-Amino-N-benzylacetamide and Related Compounds as Lacosamide Impurity Intermediates
An In-Depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of key chemical intermediates and process-related impurities encountered during the synthesis of Lacosamide, an anti-epileptic drug. While the topic specifies 2-amino-N-benzylacetamide, this document clarifies its structural relationship to the principal synthetic precursor, (R)-2-amino-N-benzyl-3-methoxypropanamide, and other relevant impurities such as N-benzylacetamide. We will explore the genesis of these compounds within common synthetic routes, detail authoritative methods for their characterization and control, and provide validated protocols for their synthesis and analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to ensure the quality, safety, and regulatory compliance of Lacosamide active pharmaceutical ingredient (API).
Introduction: The Imperative of Impurity Profiling in Lacosamide Synthesis
Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropanamide, is a crucial second-generation antiepileptic drug marketed as Vimpat® for the treatment of partial-onset seizures.[1][2] The efficacy and safety of any API are inextricably linked to its purity. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), mandate rigorous identification, qualification, and control of impurities in new drug substances.[3][4][5][6] An impurity is defined as any component of the drug substance that is not the desired chemical entity.[6][7] The presence of these unwanted chemicals, even in trace amounts, can arise from manufacturing processes, degradation, or starting materials and may impact the drug's safety and efficacy.[8][9]
A critical step in many reported syntheses of Lacosamide is the acetylation of the key intermediate, (R)-2-amino-N-benzyl-3-methoxypropanamide.[10] It is crucial to distinguish this primary intermediate from structurally similar compounds that may arise as impurities. The compound named in the topic, this compound, is a derivative of the amino acid glycine and lacks the 3-methoxypropyl backbone of Lacosamide. While not a direct precursor, its potential formation as a side-product from residual starting materials cannot be entirely dismissed. However, a more commonly identified and controlled process-related impurity is N-benzylacetamide .[11][12][13] This guide will focus on the pivotal role of the primary intermediate, (R)-2-amino-N-benzyl-3-methoxypropanamide, and the formation and control of the known impurity, N-benzylacetamide.
Genesis of Key Intermediate and Process-Related Impurities
Understanding the synthetic pathway to Lacosamide is fundamental to identifying the origin of its impurities. A prevalent and efficient route begins with the naturally occurring amino acid D-serine.[1][14]
Formation of the Key Intermediate: (R)-2-amino-N-benzyl-3-methoxypropanamide
The synthesis generally proceeds through the following conceptual stages:
-
Protection: The amino group of D-serine is protected, often with a tert-butoxycarbonyl (Boc) group, to form Boc-D-serine.
-
Methylation: The hydroxyl group of Boc-D-serine is methylated. Reagents like dimethyl sulfate are commonly used for this O-methylation step.[2]
-
Amide Formation: The carboxylic acid of the methylated intermediate is coupled with benzylamine to form the N-benzyl amide bond.
-
Deprotection: The Boc protecting group is removed, typically under acidic conditions, to yield the crucial intermediate, (R)-2-amino-N-benzyl-3-methoxypropanamide .[10]
This intermediate is the direct precursor to Lacosamide. The final step involves the N-acetylation of this primary amine, commonly using acetic anhydride, to yield the final API.[10]
Formation Pathway of N-Benzylacetamide (Impurity G)
N-benzylacetamide is a known process-related impurity in Lacosamide synthesis, often designated as Impurity G in pharmacopeial contexts.[13][15][16] Its formation is a logical consequence of the final acetylation step.
-
Causality: If the coupling reaction to form (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is incomplete, or if benzylamine is used in excess, unreacted benzylamine will be carried over into the final acetylation step. During this step, the highly reactive acetylating agent (e.g., acetic anhydride) will readily react with any available primary or secondary amine. The reaction between residual benzylamine and acetic anhydride directly produces N-benzylacetamide as a side product.[11][12]
The following diagram illustrates this critical stage in the synthesis.
Characterization, Specification, and Control Strategies
Effective control of impurities requires robust analytical characterization and scientifically justified specifications.
Analytical Characterization
The structures of process-related impurities like N-benzylacetamide must be unequivocally confirmed. This is achieved by synthesizing the impurity, isolating it, and characterizing it using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of protons and carbons.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the amide C=O and N-H bonds.
A study by Eadara et al. successfully synthesized and characterized nine Lacosamide contaminants, including N-benzylacetamide, providing the spectral data necessary to establish them as reference standards.[11][12]
Setting Specifications
Regulatory guidelines dictate the thresholds for reporting, identifying, and qualifying impurities.
| ICH Q3A(R2) Thresholds | Maximum Daily Dose ≤ 2g/day | Causality and Rationale |
| Reporting Threshold | 0.05% | Impurities at or above this level must be reported in the registration application. |
| Identification Threshold | 0.10% | Impurities at or above this level must have their structures identified. |
| Qualification Threshold | 0.15% or 1.0 mg/day TDI (whichever is lower) | Impurities exceeding this level must be qualified through toxicological studies to ensure their safety. |
TDI: Total Daily Intake Source: ICH Harmonised Tripartite Guideline Q3A(R2)[3][4]
Pharmacopeias, such as the United States Pharmacopeia (USP), often provide specific limits and analytical procedures for known impurities in their monographs for drug substances like Lacosamide.[17]
Control Strategies
The most effective way to control impurities is to prevent their formation during the manufacturing process.[18]
-
Stoichiometric Control: Carefully controlling the molar ratios of reactants, particularly benzylamine and the coupling agents in the amide formation step, can minimize residual starting materials.
-
Process Optimization: Optimizing reaction conditions such as temperature, reaction time, and solvent can significantly reduce the formation of side products. For instance, maintaining a low temperature during O-methylation can prevent degradation.[2]
-
Purification: Implementing robust purification steps, such as recrystallization or chromatography, after the formation of the key intermediate can effectively remove unreacted benzylamine before the final acetylation step.
-
Use of High-Purity Starting Materials: Ensuring the purity of D-serine and benzylamine is critical to prevent the introduction of impurities at the outset.
Experimental Protocols
The following protocols are provided as authoritative examples for the synthesis of an impurity reference standard and its subsequent analysis.
Protocol: Synthesis of N-Benzylacetamide (Reference Standard)
This protocol is based on established chemical principles for amide synthesis and is designed to produce a high-purity reference standard for analytical purposes.[19][20][21]
Objective: To synthesize N-benzylacetamide from benzylamine and acetic anhydride.
Materials:
-
Benzylamine (≥99%)
-
Acetic Anhydride (≥99%)
-
Dichloromethane (DCM), HPLC grade
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (e.g., 5.0 g, 46.6 mmol) in 30 mL of dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (e.g., 5.2 g, 51.3 mmol, 1.1 equivalents) dropwise to the stirred solution over 15 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Once complete, transfer the reaction mixture to a separatory funnel and wash sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution to quench any remaining acetic anhydride.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate) to yield pure N-benzylacetamide as a white crystalline solid.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, MS, and melting point analysis, and compare the data with literature values.[11][12]
Protocol: HPLC Analysis of Lacosamide for N-Benzylacetamide Impurity
This protocol outlines a stability-indicating HPLC method for the quantification of process-related impurities in Lacosamide API.
Objective: To separate and quantify N-benzylacetamide and other related impurities from the Lacosamide bulk drug.
Instrumentation & Materials:
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Lacosamide API sample
-
N-benzylacetamide reference standard (synthesized as per Protocol 4.1)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (ACS grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (250 x 4.6mm, 5µm) | Provides excellent separation for moderately polar compounds. |
| Mobile Phase | A: Phosphate Buffer (pH adjusted) B: Acetonitrile | A common buffered mobile phase for robust separation of polar analytes. |
| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred to resolve multiple impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector Wavelength | 210 nm | Wavelength at which both Lacosamide and impurities exhibit absorbance.[11] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Procedure:
-
System Suitability Solution: Prepare a solution containing Lacosamide (e.g., 1 mg/mL) spiked with N-benzylacetamide and other known impurities at the specification limit (e.g., 0.1%).
-
Test Solution: Prepare a solution of the Lacosamide API sample at a concentration of 1 mg/mL in the mobile phase.
-
System Suitability Test: Inject the system suitability solution. The resolution between the Lacosamide peak and the N-benzylacetamide peak must be greater than 2.0. The tailing factor for the Lacosamide peak should be less than 2.0.
-
Analysis: Inject the test solution and record the chromatogram.
-
Quantification: Identify the peak corresponding to N-benzylacetamide by its retention time relative to the reference standard. Calculate the percentage of the impurity using the area normalization method or against an external standard.
The following diagram illustrates the analytical workflow.
Conclusion
The control of intermediates and process-related impurities is a non-negotiable aspect of modern pharmaceutical manufacturing. For Lacosamide, the key intermediate (R)-2-amino-N-benzyl-3-methoxypropanamide must be of high purity before the final acetylation step to ensure a clean product profile. Understanding the formation pathway of impurities like N-benzylacetamide—resulting from the reaction of residual benzylamine with the acetylating agent—is the first step toward effective control. By implementing strategies such as stoichiometric control, process optimization, and robust purification, and by validating these controls with specific and sensitive analytical methods, drug developers can ensure that the final Lacosamide API meets the stringent quality and safety standards demanded by regulatory authorities and required for patient well-being.
References
-
Eureka | Patsnap. (n.d.). Lacosamide synthesis method. Retrieved from [Link]
- Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.
-
PrepChem.com. (n.d.). Synthesis of N-benzyl acetamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-benzylacetamide. Retrieved from [Link]
- Google Patents. (2013). US20130102811A1 - Process for the preparation of lacosamide.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). New and alternate synthesis of lacosa. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Lacosamide-impurities. Retrieved from [Link]
- Google Patents. (n.d.). CN112745242A - Lacosamide impurity and preparation and application thereof.
-
U.S. Food and Drug Administration (FDA). (2008). NDA 22-253 & 22-254 Review. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2019). A validated stability indicating RP-UPLC method for the determination of potential genotoxic Sodium (tert-butoxycarbonyl)-D-serinate O-BOC impurity in Lacosamide drug substances using LC-MS. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Identification of Impurities and Improved the Synthesis of Lacosamide. Retrieved from [Link]
-
AKJournals. (2019). Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Retrieved from [Link]
-
USP-NF. (2021). Lacosamide. Retrieved from [Link]
-
AKJournals. (2019). Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). HPLC METHOD FOR DETERMINATION OF LACOSAMIDE S(-)ENANTIOMER IN BULK AND PHARMACEUTICAL FORMULATION. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]
-
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. Retrieved from [Link]
-
Phenomenex. (n.d.). Limit of Lacosamide S-enantiomer in USP Lacosamide Drug Substance using Lux® 5 µm Amylose-1 Column. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
Taylor & Francis Online. (2014). IDENTIFICATION AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LACOSAMIDE BY LIQUID-CHROMATOGRAPHY/TIME-OF-FLIGHT MASS SPECTROMETRIC AND MULTI-STAGE MASS SPECTROMETRIC ANALYSIS. Retrieved from [Link]
-
ResearchGate. (2025). Development and validation of analytical methods for lacosamide. Retrieved from [Link]
-
Bartleby.com. (n.d.). Synthesis Of N-Benzylacetamide Lab Report. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
The Pharma Review. (n.d.). The control of API impurities - A critical issue to the pharmaceutical industry. Retrieved from [Link]
-
Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Pharmacy Query. (2025). How To Control Impurities In Pharmaceuticals. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 588-46-5 | Product Name : Lacosamide - Impurity G. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. jpionline.org [jpionline.org]
- 7. oceanicpharmachem.com [oceanicpharmachem.com]
- 8. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 9. fbpharmtech.com [fbpharmtech.com]
- 10. US20130102811A1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Lacosamide synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 15. N-Benzylacetamide | CAS 588-46-5 | LGC Standards [lgcstandards.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. uspnf.com [uspnf.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. prepchem.com [prepchem.com]
- 20. prepchem.com [prepchem.com]
- 21. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]
Predictive Toxicology and Metabolic Profiling of N-Benzylglycinamide Analogs
Executive Summary
The N-benzylglycinamide scaffold serves as a critical pharmacophore in the development of peptidomimetics, anticonvulsants, and neuroactive agents. Its metabolic stability is governed by two competing vectors: the lipophilic benzyl "handle" which attracts Cytochrome P450 (CYP) oxidation, and the polar glycinamide tail which influences clearance.
This guide provides a self-validating framework for predicting and identifying metabolic pathways for this class of compounds. It moves beyond generic ADME protocols to focus on the specific liability of the benzylic carbon-nitrogen bond , detailing a consensus workflow that integrates in silico SOM (Site of Metabolism) prediction with high-resolution LC-MS/MS validation.
Part 1: Structural Deconstruction & Mechanistic Pathways
To predict the metabolism of N-benzylglycinamide analogs, one must first deconstruct the molecule into its "metabolic soft spots." The structure typically consists of a secondary amine (N-benzyl) linked to a primary amide (glycinamide).
The Primary Vector: Oxidative N-Dealkylation
The most significant metabolic liability for N-benzylglycinamide is CYP450-mediated N-dealkylation .[1][2] Unlike simple amide hydrolysis, this is a multi-step oxidative process.
-
Mechanism: High-valent iron-oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the benzylic carbon (
-carbon). -
Intermediate: This forms a carbon-centered radical, which rapidly rebounds with the hydroxyl group to form a carbinolamine intermediate.
-
Collapse: The carbinolamine is inherently unstable. It spontaneously cleaves the C-N bond, releasing benzaldehyde and the primary amine metabolite (glycinamide ).
Secondary Vectors
-
Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation, typically at the para position, mediated by CYP2D6 or CYP2C19.
-
Amide Hydrolysis: While the terminal amide is relatively stable, specific amidases in the liver (or kidney) can hydrolyze the terminal amide to a carboxylic acid (N-benzylglycine).
Pathway Visualization
The following diagram illustrates the critical oxidative cleavage pathway.
Figure 1: Mechanism of CYP450-mediated N-dealkylation of N-benzylglycinamide. The formation of the carbinolamine is the pivotal event leading to scaffold fragmentation.
Part 2: In Silico Prediction Framework
Before synthesizing derivatives, computational tools must be used to rank analogs by metabolic stability. A single algorithm is rarely sufficient; a consensus scoring approach is required.
Consensus Methodology
Do not rely solely on docking. Use a combination of reactivity-based and structure-based predictors.
| Tool Category | Recommended Tool | Function for N-Benzyl Analogs |
| Reactivity-Based | SmartCyp (Web/Java) | Calculates the activation energy for H-abstraction at the benzylic position. A low activation energy (<15 kcal/mol) indicates high instability [1]. |
| Structure-Based | XenoSite (Web) | Uses neural networks trained on CYP-substrate crystal structures to predict the Site of Metabolism (SOM) probability map [2]. |
| Ensemble | StarDrop / ADMET Predictor | Combines steric hindrance and electronic factors to predict the specific CYP isoform (e.g., CYP2D6 vs. CYP3A4) responsible for the clearance. |
Interpretation Protocol
-
Submit Structure: Input the SMILES string of the N-benzylglycinamide analog.
-
Analyze Benzylic Score: Look for the "Rank 1" SOM. If the benzylic carbon has a probability score >0.8 (XenoSite) or low energy (SmartCyp), the compound will likely suffer from high first-pass metabolism.
-
Design Iteration: To block this pathway, consider:
-
Deuteration: Replace benzylic hydrogens with Deuterium (Kinetic Isotope Effect).
-
Steric Shielding: Add an ortho-substituent (e.g., -F, -Cl) on the phenyl ring to hinder CYP approach.
-
Electronic Deactivation: Add an electron-withdrawing group (e.g., -CF3) to the phenyl ring to increase the C-H bond dissociation energy.
-
Part 3: In Vitro Experimental Validation
Once high-priority analogs are synthesized, their metabolic fate must be confirmed using a Human Liver Microsome (HLM) assay.
The "Trapping" Concept
Standard assays often miss the carbinolamine intermediate because it degrades too fast. To prove the mechanism, you must identify the cleavage products (Benzaldehyde and Glycinamide).
Detailed Protocol: HLM Stability with Metabolite ID
Objective: Determine Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Step-by-Step Workflow:
-
Pre-Incubation: Mix HLM (final conc 0.5 mg/mL) with the test compound (1
M) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 mins. Why? To ensure non-specific binding reaches equilibrium before reaction starts. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately dispense aliquots into Stop Solution (1:3 ratio). Why? ACN precipitates proteins and halts CYP activity instantly.
-
Centrifugation: Spin at 4,000g for 20 min at 4°C to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS (Q-TOF or Orbitrap).
LC-MS/MS Data Analysis Strategy
Mass Defect Filtering (MDF): N-benzylglycinamide analogs have specific mass defects. Metabolites usually retain the core structure or specific fragments.
-
Target 1 (Parent):
. -
Target 2 (Hydroxylation):
. Look for +16 Da shift. -
Target 3 (N-Dealkylation): Look for the mass of the Glycinamide core (Parent MW minus Benzyl group + H).
-
Example: If Parent MW = 200, Benzyl = 91. Cleavage product = ~110 Da.
-
Part 4: Integrated Workflow & Decision Matrix
This diagram summarizes the decision-making process for advancing an N-benzylglycinamide analog.
Figure 2: Integrated workflow for predictive toxicology and experimental validation.
Data Presentation: Expected Results Table
When reporting your findings, structure your data as follows to allow for rapid comparison of analogs.
| Analog ID | Predicted SOM (Rank 1) | Major Metabolite (MS/MS) | Metabolic Soft Spot | |
| NBG-001 | Benzylic C ( | High (>50 | Glycinamide (Cleavage) | Unstable N-Benzyl bond |
| NBG-002 | Phenyl Ring (Para) | Low (<10 | +16 Da (Hydroxylation) | Aromatic Ring |
| NBG-003 | Amide Nitrogen | Moderate | N-Benzylglycine (Hydrolysis) | Terminal Amide |
References
-
Rydberg, P., et al. (2010).[3] "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism." Angewandte Chemie International Edition.
-
Zaretzki, J., et al. (2013).[3] "RS-WebPredictor: A Server for High-Throughput Drug Metabolism Prediction." Bioinformatics.
-
Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
-
Ma, S., & Subramanian, R. (2006). "Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry." Journal of Mass Spectrometry.
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 2-Amino-N-benzylacetamide Hydrochloride
Abstract & Strategic Analysis
2-amino-N-benzylacetamide (Glycine benzylamide) is a fundamental building block in the synthesis of peptidomimetics and neuroactive small molecules. While structurally simple, the direct thermal condensation of glycine and benzylamine is synthetically non-viable for high-purity applications due to the zwitterionic nature of glycine and the high risk of uncontrolled polymerization (forming polyglycine) or diketopiperazine formation.
This Application Note details a Protection-Activation-Deprotection strategy using the tert-butyloxycarbonyl (Boc) group. This route ensures regioselectivity, prevents self-condensation, and yields the product as a stable hydrochloride salt (CAS: 20432-97-7), which is preferred for handling and storage over the hygroscopic free base.
Retrosynthetic Logic
-
Challenge: Free glycine possesses both a nucleophilic amine and an electrophilic carboxylic acid (potential). Activating the acid without protecting the amine leads to oligomerization.
-
Solution: Mask the glycine amine with Boc. Couple with benzylamine using a water-soluble carbodiimide (EDC). Remove protection with anhydrous HCl.
Reaction Pathway & Mechanism[1][2]
The synthesis proceeds in two distinct stages. The visualization below outlines the molecular transformations and the logic flow.
Figure 1: Synthetic pathway utilizing Boc-protection strategy to ensure monomeric coupling.
Detailed Experimental Protocol
Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
-
Reactants: N-Boc-Glycine (Commercial or synthesized), Benzylamine (ReagentPlus®, 99%), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), Hydroxybenzotriazole (HOBt).
-
Solvents: Dichloromethane (DCM, Anhydrous), Ethyl Acetate, 4M HCl in Dioxane.
-
Wash Buffers: 1M HCl, Saturated NaHCO₃, Brine.
Protocol A: Coupling (Synthesis of Boc-Gly-NH-Bn)
Rationale: We use EDC/HOBt over DCC to facilitate easier workup. The urea byproduct of EDC is water-soluble, whereas DCC's byproduct (DCU) requires filtration and often contaminates the product.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve N-Boc-Glycine (1.75 g, 10.0 mmol) in anhydrous DCM (50 mL).
-
Activation: Cool the solution to 0°C (ice bath). Add HOBt (1.53 g, 10.0 mmol) and EDC·HCl (2.11 g, 11.0 mmol). Stir for 15 minutes at 0°C.
-
Observation: The solution may become slightly cloudy as the active ester forms.
-
-
Addition: Add Benzylamine (1.09 mL, 10.0 mmol) dropwise over 5 minutes. Add DIPEA (1.74 mL, 10.0 mmol) if using amine salts; if using free benzylamine, DIPEA is optional but helps maintain basicity for the amine.
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours.
-
Monitoring: Check TLC (50% EtOAc/Hexane).[1] The Boc-Gly-OH spot (Rf ~0.1) should disappear, and a new amide spot (Rf ~0.5) should appear.
-
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash sequentially with:
-
1M HCl (2 x 30 mL) – Removes unreacted benzylamine and DMAP/EDC.
-
Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted Boc-Glycine and HOBt.
-
Brine (1 x 30 mL).
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Result: White solid (Boc-2-amino-N-benzylacetamide). Yield expected: 85–95%.
Protocol B: Deprotection (Synthesis of HCl Salt)
Rationale: Acidolysis cleaves the tert-butyl carbamate. Anhydrous conditions (HCl/Dioxane) are critical to precipitate the product directly as the hydrochloride salt.
-
Dissolution: Dissolve the crude Boc-intermediate (from Protocol A) in minimal DCM (5 mL) or Ethyl Acetate.
-
Acidification: Add 4M HCl in Dioxane (10 mL, excess) dropwise at room temperature.
-
Reaction: Stir for 1–2 hours.
-
Observation: A white precipitate should begin to form within 20 minutes. Evolution of CO₂ gas (bubbling) indicates deprotection.
-
-
Isolation:
-
Add diethyl ether (50 mL) to the suspension to fully precipitate the salt.
-
Filter the solid using a sintered glass funnel.
-
Wash the filter cake with cold diethyl ether (2 x 20 mL).
-
-
Drying: Dry under high vacuum for 4 hours to remove traces of dioxane/HCl.
-
Final Product: this compound hydrochloride.
Analytical Validation & QC
The following data parameters validate the structural integrity of the synthesized salt.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |
| Molecular Weight | 200.66 g/mol | C₉H₁₂N₂O · HCl |
| Melting Point | 173–176 °C | Sharp range indicates high purity. |
| Solubility | Soluble in Water, Methanol, DMSO | Insoluble in Ether, Hexane. |
| Yield (Overall) | 75–85% | Calculated from starting Glycine. |
Expected NMR Profile (DMSO-d₆)
Note: In DMSO-d₆, the ammonium protons are distinct.[1]
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.85 | Broad Singlet | 1H | Amide NH (Couples to benzyl CH₂) |
| 8.15 | Broad Singlet | 3H | Ammonium NH₃⁺ (Glycine amine) |
| 7.25 – 7.35 | Multiplet | 5H | Ar-H (Benzyl aromatic ring) |
| 4.32 | Doublet (J=6Hz) | 2H | Ph-CH₂ -NH |
| 3.65 | Singlet (Broad) | 2H | CH₂ -NH₃⁺ (Glycine alpha-carbon) |
Workup & Purification Logic
The following decision tree illustrates the critical separation steps to ensure pharmaceutical-grade purity without column chromatography.
Figure 2: Purification logic for removing coupling byproducts and unreacted starting materials.
Troubleshooting & Critical Parameters
Controlling Diketopiperazine Formation
-
Risk: If the deprotection (Step B) is neutralized to the free base in solution and left to stand, the glycine benzylamide can cyclize with itself or hydrolyze.
-
Control: Isolate and store exclusively as the Hydrochloride Salt . Do not perform an aqueous basic workup after deprotection; filter the solid directly from the organic/acid matrix.
Benzylamine Carbonation[1][5]
-
Risk: Benzylamine absorbs atmospheric CO₂ to form solid carbamates (white crust).
-
Control: Use fresh benzylamine or distill prior to use. If the reagent bottle has a white solid crust, filter the liquid before weighing.
Racemization (Not applicable here, but good practice)
-
Since Glycine is achiral, racemization is not an issue. However, if substituting for L-Alanine or L-Phenylalanine , maintain low temperatures (0°C) during the EDC addition to prevent loss of optical purity.
References
-
Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. (Foundational reference for EDC coupling). Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Review of coupling mechanisms). Link
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57295, N-Benzylacetamide (Analogous structure data). Link
-
Albericio, F. (2004). Developments in peptide and amide synthesis.[2] Current Opinion in Chemical Biology, 8(3), 211-221. (Modern coupling additives like HOBt).[3] Link
-
Sigma-Aldrich. Product Specification: this compound hydrochloride. (Physical property verification). Link
Sources
Application Note: High-Efficiency Peptide Coupling Using 2-Amino-N-Benzylacetamide
[1][2]
Abstract & Scope
This technical guide details the protocol for utilizing 2-amino-N-benzylacetamide (synonyms: H-Gly-NHBzl, Glycine benzylamide) as a C-terminal building block in peptide synthesis.[1][2] This amine is frequently employed to generate peptide benzylamides, a modification that enhances lipophilicity and metabolic stability against C-terminal exopeptidases.[1][2]
While the glycine core is achiral, eliminating the risk of racemization at the amine terminus, the coupling efficiency is heavily dependent on the solubility of the starting salt form (typically Hydrochloride) and the activation kinetics of the carboxylic acid partner. This note compares a high-efficiency HATU/DIPEA protocol against a scalable EDC/HOBt method, providing a self-validating workflow for drug discovery applications.
Chemical Profile: The Building Block
Before initiating synthesis, verify the form of the reagent. This compound is commercially available as a free base or, more commonly, as a hydrochloride salt.[1][2]
| Property | Data |
| Chemical Name | This compound (Glycine benzylamide) |
| CAS (Free Base) | 39796-52-6 |
| CAS (HCl Salt) | 20432-97-7 |
| Molecular Weight | 164.21 g/mol (Free Base) / 200.67 g/mol (HCl Salt) |
| Solubility | HCl Salt: Soluble in Water, DMF, DMSO; Poor in DCM/EtOAc.Free Base: Soluble in DCM, EtOAc, Alcohols.[1][2] |
| pKa (Amine) | ~8.0 (Typical for Gly-amide derivatives) |
Critical Handling Note: If using the HCl salt in organic solvents (DCM/DMF), you must include a tertiary base (DIPEA or NMM) to neutralize the salt and liberate the nucleophilic free amine. Failure to do so is the #1 cause of reaction failure with this substrate.[2]
Mechanistic Insight: HATU Activation
The preferred method for coupling sterically hindered or valuable amino acids to this compound is via HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][2]
Why HATU?
-
Rate: HATU generates an O-azabenzotriazolyl activated ester, which is more reactive than the corresponding O-benzotriazolyl ester generated by HBTU.[1][2]
-
Racemization Suppression: The pyridine nitrogen in the HOAt leaving group provides anchiomeric assistance (neighboring group effect), stabilizing the activated ester and reducing the risk of racemization on the carboxylic acid partner (the Glycine amine is achiral and safe).[2]
Visualization: Activation & Coupling Pathway[2][3]
Figure 1: The HATU-mediated activation cycle.[1][2] Note that the amine salt must be neutralized in situ to participate in the nucleophilic attack.[2]
Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU)
Recommended for: Precious samples, milligram-scale synthesis, or hindered carboxylic acids.[1][2]
Reagents:
Step-by-Step Procedure:
-
Activation: In a clean vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. The concentration should be approximately 0.1 M – 0.2 M with respect to the acid.[2]
-
Base Addition 1: Add DIPEA (1.0 eq) to the acid/HATU mixture. Stir for 2 minutes. The solution typically turns yellow.
-
Amine Preparation: In a separate vial, dissolve/suspend This compound HCl (1.1 eq) in a minimal amount of DMF. Add DIPEA (2.0 eq) to this suspension.[2][3] Note: The suspension should clarify as the free base is liberated.
-
Coupling: Transfer the Amine/DIPEA solution into the activated Acid/HATU solution.
-
Reaction: Flush with nitrogen, cap, and stir at Room Temperature (RT) for 1–2 hours.
-
Monitoring: Check via LC-MS or TLC. The benzyl group on the amine provides strong UV absorbance (254 nm), making the product easy to track.
Protocol B: Scalable/Economical Coupling (EDC/HOBt)
Recommended for: Gram-scale synthesis, standard amino acids.[1][2]
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
HOBt (anhydrous) (1.2 equiv)[1]
-
DIPEA (2.5 equiv)[1]
-
Solvent: DCM (Dichloromethane) or DCM/DMF (9:[1]1) if solubility is an issue.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Carboxylic Acid and HOBt in DCM (0.2 M). Cool to 0°C in an ice bath.
-
Coupling Agent: Add EDC•HCl to the cold solution. Stir for 10 minutes.
-
Amine Addition: Add This compound HCl and DIPEA to the mixture.
-
Reaction: Allow the mixture to warm to RT naturally and stir overnight (12–16 hours).
-
Workup (Critical):
Purification & Analysis Workflow
Since the product is a neutral amide (assuming the N-terminus of the carboxylic acid is protected, e.g., Boc or Fmoc), it can often be purified by simple extraction as described in Protocol B. For higher purity, Reverse Phase HPLC is standard.
Visualization: Decision Tree for Purification
Figure 2: Logical workflow for isolation and purification of the coupled benzylamide peptide.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction / Low Yield | Amine HCl salt was not neutralized. | Ensure at least 1.0 eq of DIPEA is added specifically for the amine salt, plus base for the coupling.[2] |
| Precipitation | This compound HCl is insoluble in DCM.[1][2] | Switch solvent to DMF or a DCM/DMF (4:1) mixture. |
| Racemization (of Acid) | High pH or slow activation.[2] | Use HOBt or HOAt as an additive.[2][3][4] Avoid large excesses of base (keep pH < 8).[2] |
| Double Addition | Not possible with this amine.[2] | This amine is primary; steric hindrance is low.[2] If yield is low, increase reaction time, not temp. |
References
-
Master Organic Chemistry. Peptide Synthesis and Coupling Mechanisms. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | 39796-52-6 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
Application Notes & Protocols: Leveraging 2-amino-N-benzylacetamide as a Backbone Linker in Peptidomimetic Design
Abstract
Peptidomimetics represent a pivotal evolution in drug discovery, offering the specificity of peptides with the enhanced stability and bioavailability of small molecules.[1] A key strategy in their design is the modification of the peptide backbone to resist proteolytic degradation and to enforce specific, bioactive conformations.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of 2-amino-N-benzylacetamide—derived from the incorporation of N-benzylglycine monomers—as a versatile linker in the solid-phase synthesis of peptidomimetics. We delve into the rationale behind its selection, its impact on molecular structure, and its practical application in creating next-generation therapeutics.
Introduction: The Rationale for Backbone Modification
Natural peptides, despite their high potency and specificity, are often poor drug candidates due to rapid enzymatic degradation and poor cell permeability.[3] Peptidomimetics overcome these hurdles by introducing non-natural chemical modifications.[1] One of the most successful strategies is the alteration of the peptide backbone, particularly through N-substitution, giving rise to a class of compounds known as "peptoids."[4][5]
The this compound linker, formed by incorporating an N-benzylglycine unit, offers several distinct advantages:
-
Proteolytic Resistance: The absence of a hydrogen atom on the backbone nitrogen disrupts the recognition motif for proteases, rendering the adjacent amide bond highly resistant to cleavage.[6]
-
Conformational Control: The bulky N-benzyl substituent introduces steric constraints that significantly influence the rotational freedom of the backbone. This can be exploited to favor specific secondary structures, such as helices, which are often crucial for mimicking the bioactive conformation of a native peptide ligand.[7]
-
Synthetic Accessibility: As an N-substituted glycine derivative, it can be readily integrated into standard solid-phase peptide synthesis (SPPS) workflows, allowing for the modular and efficient construction of complex molecular architectures.[4][8]
This document serves as a practical guide for researchers, providing both the theoretical grounding and the field-tested protocols necessary to successfully utilize this powerful building block.
Synthesis of the Core Building Block: Fmoc-N-benzylglycine
The journey begins with the synthesis of the key monomer, Nα-Fmoc-N-benzylglycine. This protected amino acid is the direct precursor that will be incorporated into the peptide chain on a solid support. The synthesis is a straightforward two-step process starting from readily available commercial reagents.
Caption: Workflow for the synthesis of the Fmoc-N-benzylglycine monomer.
Protocol 1: Synthesis of Fmoc-N-benzylglycine
-
Part A: Synthesis of N-benzylglycine
-
Dissolve glycine (1.0 eq) and benzaldehyde (1.1 eq) in methanol.
-
Adjust the pH to ~6 using glacial acetic acid.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes while stirring at room temperature.
-
Continue stirring for 12-16 hours.
-
Quench the reaction by adding 1M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting white solid (N-benzylglycine) by recrystallization from a water/ethanol mixture.
-
-
Part B: Fmoc Protection
-
Dissolve N-benzylglycine (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Add a solution of 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in acetone dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Acidify the mixture with 1M HCl to pH ~2, which will precipitate the product.
-
Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum to yield Fmoc-N-benzylglycine.
-
Solid-Phase Synthesis of Peptidomimetics
The incorporation of the Fmoc-N-benzylglycine monomer into a growing peptide chain is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] However, due to the steric hindrance of the N-benzyl group, the coupling step requires careful optimization to ensure high efficiency.
Caption: The SPPS cycle for incorporating amino acids, including the N-benzylglycine linker.
Protocol 2: SPPS Incorporation of Fmoc-N-benzylglycine
This protocol assumes a standard manual SPPS setup. Reagent equivalents are based on the initial loading capacity of the resin.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling the Linker:
-
Rationale: N-substituted amino acids couple more slowly than their primary amine counterparts. Therefore, a potent coupling agent and extended reaction time are crucial for driving the reaction to completion. HBTU or HATU are recommended.[11]
-
In a separate vessel, pre-activate Fmoc-N-benzylglycine (3.0 eq) with HBTU (2.9 eq) and N,N-Diisopropylethylamine (DIPEA) (6.0 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring Reaction Completion:
-
Causality: The standard Kaiser test relies on primary amines and will yield a false negative for the secondary amine of the newly coupled N-benzylglycine.[12] Therefore, it is only useful to confirm the absence of unreacted primary amine from the previous step. A microcleavage test is the most reliable method.
-
Microcleavage Protocol: Extract a few resin beads, wash with DCM, and dry. Treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1 hour. Analyze the supernatant by LC-MS to confirm the mass of the intermediate product.[12]
-
-
Washing: Wash the resin with DMF (5x) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the chain.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection and washing, treat the resin with a cleavage cocktail for 2-3 hours. Collect the filtrate and precipitate the crude peptidomimetic in cold diethyl ether.
-
Purification: Purify the crude product using reverse-phase HPLC.
Data and Expected Outcomes
The success of incorporating the this compound linker depends on optimized coupling conditions. Below is a table summarizing typical parameters and expected outcomes.
| Parameter | Standard Amino Acid | Fmoc-N-benzylglycine | Rationale for Change |
| Coupling Time | 30-60 minutes | 2-4 hours | Overcomes steric hindrance from the N-benzyl group. |
| Coupling Reagent | HBTU, DIC/Oxyma | HATU, COMU | More potent activators ensure higher coupling efficiency.[6] |
| Equivalents (AA) | 3 eq | 3-4 eq | A higher concentration can help drive the reaction forward. |
| Monitoring | Kaiser Test | Microcleavage LC-MS | Kaiser test is ineffective for secondary amines.[12] |
| Expected Yield | >99% per step | >95% per step | Slightly lower yields are expected due to difficult coupling. |
Structural and Functional Implications
The introduction of the N-benzyl group creates a tertiary amide bond, which has a lower energy barrier to cis-trans isomerization compared to the secondary amides found in natural peptides. This, combined with steric hindrance, can be used to design molecules with predictable and stable secondary structures. For instance, oligomers of N-substituted glycines have been shown to form stable helices, which can be used to mimic α-helical protein domains involved in protein-protein interactions.[7]
Caption: Comparison of a standard peptide backbone with a peptidomimetic containing the linker.
Applications in Drug Discovery
The stability and conformational control offered by the this compound linker make it a valuable tool for developing:
-
Inhibitors of Protein-Protein Interactions (PPIs): By mimicking helical secondary structures, these peptidomimetics can disrupt disease-relevant PPIs that are often considered "undruggable" by traditional small molecules.
-
Novel Antimicrobial Agents: The enhanced stability against proteases makes them ideal candidates for antimicrobial peptides that can withstand harsh biological environments.[13][14]
-
Targeted Therapeutics: The linker can be part of a larger construct, such as an antibody-drug conjugate (ADC) or small molecule-drug conjugate (SMDC), where linker stability in circulation is paramount for reducing off-target toxicity and ensuring the payload is delivered to the target site.[15][16]
By providing a robust scaffold that combines synthetic tractability with enhanced physicochemical properties, the this compound linker is a cornerstone of modern peptidomimetic design.
References
-
PrepChem. (n.d.). Synthesis of N-benzylacetamide. PrepChem.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐benzylacetamide. ResearchGate. Retrieved from [Link]
-
Barreiro, G., et al. (2024). Selective Native N(in)–H Bond Activation in Peptides with Metallaphotocatalysis. PMC - NIH. Retrieved from [Link]
-
Jadhav, S. V., & Patri, M. (2022). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. Retrieved from [Link]
-
Amtrade. (2026). N-Benzylglycine: A Key Intermediate in Pharmaceutical & Chemical Synthesis. Amtrade. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. SpringerLink. Retrieved from [Link]
- Google Patents. (n.d.). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof. Google Patents.
- Google Patents. (n.d.). EP3636656A1 - Method for synthesizing peptide containing n-substituted amino acid. Google Patents.
-
Queen's University Belfast Research Portal. (2025). Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. Queen's University Belfast. Retrieved from [Link]
-
Angelini, A., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC - NIH. Retrieved from [Link]
-
Chavda, V. P., et al. (2021). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC - NIH. Retrieved from [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
PubMed. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed. Retrieved from [Link]
-
Armand, P., et al. (1997). Chiral N-substituted glycines can form stable helical conformations. PubMed - NIH. Retrieved from [Link]
-
Matikonda, S. S., et al. (2023). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. PMC - NIH. Retrieved from [Link]
-
Salo, H., et al. (2017). Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. PubMed. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). N-substituted glycine monomers used for the construction of helical.... ResearchGate. Retrieved from [Link]
-
Arakawa, K., et al. (2018). Peptide Bond Synthesis by a Mechanism Involving an Enzymatic Reaction and a Subsequent Chemical Reaction. NIH. Retrieved from [Link]
-
Wagner, M., & Kölmel, D. K. (2021). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Wiley Online Library. Retrieved from [Link]
-
Choudhary, S., et al. (2024). Peptidomimetics as next – generation therapeutic applications. Preprints.org. Retrieved from [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Retrieved from [Link]
- Google Patents. (n.d.). WO2023161291A1 - Peptide linkers comprising two or more payloads. Google Patents.
-
Spring Group. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. University of Cambridge. Retrieved from [Link]
-
Zhang, Z., et al. (2021). Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction. Nature Communications. Retrieved from [Link]
-
Beula, E. J., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
Walsh, S. T. R., et al. (2017). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. PubMed. Retrieved from [Link]
-
Walsh, S. T. R., et al. (2017). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. PMC - NIH. Retrieved from [Link]
-
Lee, A. C., et al. (2019). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - PubMed Central. Retrieved from [Link]
-
Muttenthaler, M., et al. (2024). Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition. PMC - NIH. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral N-substituted glycines can form stable helical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. biomatik.com [biomatik.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 14. ijpca.org [ijpca.org]
- 15. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Reductive Amination of 2-Amino-N-benzylacetamide
Executive Summary
This guide details the protocol for the reductive amination of 2-amino-N-benzylacetamide (N-benzylglycinamide), a critical scaffold in the synthesis of anticonvulsants (e.g., Lacosamide analogs) and peptidomimetics. While the parent compound Lacosamide utilizes an N-acetyl group, reductive amination allows researchers to introduce diverse alkyl and aryl-alkyl moieties, significantly expanding the Structure-Activity Relationship (SAR) profile of the glycinamide pharmacophore.
This note prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its superior chemoselectivity, avoiding the toxicity of cyanoborohydrides and the deprotection risks associated with catalytic hydrogenation.
Part 1: Strategic Analysis & Reaction Design[1]
The Substrate: this compound[1][2]
-
Structure:
[1] -
Reactive Center: The
-primary amine ( ) is the nucleophile.[1] -
Chemoselectivity Challenge: The molecule contains a secondary amide.[1] Under forcing reduction conditions (e.g.,
), the amide carbonyl could be reduced. However, standard reductive amination conditions are orthogonal to the amide functionality. -
pKa Considerations: The
-amine has a pKa 8.0 (lower than typical alkyl amines due to the electron-withdrawing carbonyl).[1] This requires careful pH control (pH 5–6) to ensure sufficient concentration of the free amine for imine formation while maintaining enough acid to activate the carbonyl electrophile.[1]
Reagent Selection: The STAB Advantage
We utilize Sodium Triacetoxyborohydride (STAB) ,
| Reagent | Suitability | Rationale |
| STAB | High | Mild, non-toxic, and highly selective for imines over aldehydes. Does not require pre-formation of the imine.[1] |
| Moderate | Effective but generates toxic cyanide byproducts.[1] Requires strict pH control to prevent HCN evolution.[1] | |
| Low | Too reactive; reduces aldehydes/ketones to alcohols before the imine forms.[1] Requires harsh solvents (TFE) or two-step protocols.[1] | |
| Risk | High risk of hydrogenolysis (cleavage) of the |
Part 2: Mechanistic Pathway
The reaction proceeds via a "Direct Reductive Amination" mechanism.[1] The amine and carbonyl condense to form a hemiaminal, which dehydrates to an iminium ion. STAB selectively reduces the iminium ion to the amine.[1]
Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The reducing agent selectively targets the Iminium species.
Part 3: Detailed Experimental Protocol
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]
Step-by-Step Methodology
Step 1: Reactant Assembly
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 164 mg) in anhydrous DCE (5 mL).
-
Note: DCE is preferred over DCM for its slightly higher boiling point and better solubility for STAB.[1]
-
-
Add the Aldehyde/Ketone (1.1 mmol).
-
Add Glacial Acetic Acid (1.0 mmol, ~60 µL).
-
Critical: Stir for 15–30 minutes at room temperature before adding the reductant. This allows the equilibrium to shift toward the imine/iminium species.[1]
-
Step 2: Reduction[2][3]
-
Cool the mixture to 0°C (ice bath) if the aldehyde is highly reactive or volatile. Otherwise, proceed at room temperature.
-
Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.
-
Observation: Mild effervescence may occur.[1]
-
-
Remove the ice bath and stir at room temperature under an inert atmosphere (Nitrogen or Argon) for 2–16 hours.
-
Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the starting amine (m/z 165).[1]
-
Step 3: Quenching and Workup[1]
-
Quench the reaction by adding saturated aqueous
(10 mL). Stir vigorously for 15 minutes to neutralize the acetic acid and decompose excess borohydride. -
Transfer to a separatory funnel. Extract with DCM or Ethyl Acetate (3 x 10 mL).[1]
-
Wash the combined organic layers with Brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification[1][4]
-
Purify the crude residue via flash column chromatography.[1]
Part 4: Optimization & Troubleshooting Guide
Controlling Selectivity (Mono- vs. Di-alkylation)
Primary amines can react twice with aldehydes to form tertiary amines (dialkylation).[1][5]
-
To favor Mono-alkylation:
-
To favor Di-alkylation:
-
Use excess aldehyde (2.5+ equiv) and excess STAB (3.0+ equiv).[1]
-
Handling Ketones
Ketones are less reactive than aldehydes due to steric bulk.[1]
-
Modification: Increase reaction time (24–48 h) and potentially heat to 40–50°C.
-
Solvent: Switch to THF if solubility is an issue at higher temperatures.
-
Drying Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture helps drive imine formation by removing the water byproduct.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Insufficient acid catalysis | Increase AcOH to 2.0–3.0 equiv to assist iminium formation. |
| No Reaction | Wet solvent (STAB decomposition) | Ensure DCE/THF is anhydrous.[1] STAB hydrolyzes rapidly in water.[1] |
| Dialkylation | Highly reactive aldehyde | Use 1.5 equiv of the amine substrate; add aldehyde slowly via syringe pump.[1] |
| Product Trapped in Aqueous | Product is too polar/basic | Saturate aqueous layer with NaCl; use 10% isopropanol in DCM for extraction.[1] |
Part 5: Application Workflow (Lacosamide Analogs)
This protocol is specifically designed to generate
Figure 2: Workflow for the synthesis of N-alkylated glycinamide libraries.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][6] The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]
-
Choi, D., et al. (2016). Synthesis and anticonvulsant activity of N-benzyl-2-acetamido-3-methoxypropionamide derivatives. Archives of Pharmacal Research.[1] (Contextual reference for Lacosamide scaffold modifications).
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554. Link (Alternative protocol for difficult ketones).[1]
-
Gribble, G. W. (1998).[1] Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[1] Chemical Society Reviews, 27, 395-404. Link
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
The Strategic Application of 2-Amino-N-benzylacetamide in Solid-Phase Synthesis: A Guide for Researchers
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary drug discovery and combinatorial chemistry, the demand for molecular diversity and skeletal novelty is perpetual. 2-Amino-N-benzylacetamide emerges as a highly valuable and versatile building block in solid-phase synthesis (SPS), offering a unique scaffold for the generation of peptidomimetics and other small molecule libraries. Its structure, featuring a primary amino group, a secondary amide, and a benzyl moiety, provides multiple points for diversification and modulation of physicochemical properties. This guide provides an in-depth exploration of the applications of this compound in solid-phase synthesis, complete with detailed protocols and the scientific rationale underpinning these methodologies.
The strategic incorporation of this compound into solid-phase workflows allows for the synthesis of C-terminally N-benzylated peptide amides, a structural motif present in various biologically active compounds. The N-benzyl group can influence peptide conformation, enhance metabolic stability, and modulate receptor affinity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their synthetic endeavors.
Core Principles and Strategic Considerations
The successful application of this compound in solid-phase synthesis hinges on a robust understanding of orthogonal protection strategies and tailored cleavage conditions. The primary amino group of the molecule must be temporarily protected to allow for sequential elongation of a peptide or small molecule chain. This protecting group must be removable under conditions that do not affect the linkage to the solid support or other protecting groups on the growing molecule.
Chemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 20432-97-7 | [1] |
| Molecular Formula | C₉H₁₃ClN₂O | [1] |
| Molecular Weight | 200.67 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO |
Application I: Synthesis of C-Terminal N-Benzyl Peptide Amides
One of the primary applications of this compound is its use as a linker to generate peptides with a C-terminal N-benzylamide. This modification can enhance the pharmacological properties of a peptide by increasing its resistance to enzymatic degradation and modulating its interaction with biological targets.
Workflow for C-Terminal N-Benzyl Peptide Amide Synthesis
Caption: Workflow for SPPS of C-terminal N-benzyl peptide amides.
Detailed Experimental Protocols
Protocol 1: Immobilization of this compound on Merrifield Resin
Objective: To covalently attach this compound to a solid support suitable for subsequent peptide synthesis.
Rationale: Merrifield resin, a chloromethylated polystyrene support, is a common choice for the immobilization of the first amino acid as a benzyl ester. However, to utilize this compound as a linker, it is first necessary to convert the chloromethyl groups to a functionality that can react with the primary amine of the linker. A common approach is to first convert the resin to a carboxylic acid form.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Potassium phthalimide
-
Hydrazine monohydrate
-
This compound hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Preparation (Conversion to Carboxypolystyrene): a. Swell Merrifield resin (1 g) in DMF (10 mL) for 1 hour in a reaction vessel. b. Add potassium phthalimide (5 equivalents based on resin loading) and heat the mixture at 80°C for 6 hours. c. Wash the resin thoroughly with DMF, water, DMF, and DCM, then dry under vacuum. d. Suspend the resin in a solution of 10% hydrazine monohydrate in ethanol (10 mL) and reflux for 4 hours to remove the phthalimide group, yielding aminomethyl resin. e. Wash the resin with hot ethanol, water, ethanol, and DCM. f. Treat the aminomethyl resin with succinic anhydride (5 equivalents) and DIPEA (5 equivalents) in DMF to obtain carboxypolystyrene resin. Wash thoroughly with DMF, DCM, and MeOH and dry under vacuum.
-
Immobilization of this compound: a. Swell the prepared carboxypolystyrene resin (1 g) in DCM (10 mL) for 30 minutes. b. In a separate flask, dissolve this compound hydrochloride (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (3.3 equivalents) to neutralize the hydrochloride and the carboxylic acid on the resin. c. Add the solution from step 2b to the swollen resin. d. Add a solution of DCC (3 equivalents) in DCM to the resin suspension. e. Agitate the reaction mixture at room temperature for 12-24 hours. f. Monitor the reaction for the disappearance of free amines on the resin using a Kaiser test.[2] g. Once the reaction is complete, wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). h. Dry the resin under vacuum.
Protocol 2: Orthogonal Protection of the Primary Amine
Objective: To protect the primary amino group of the immobilized this compound to enable stepwise peptide chain elongation.
Rationale: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is ideal for this purpose as it is stable to the acidic conditions that may be used for final cleavage but is readily removed by a mild base (piperidine), ensuring orthogonality with many common side-chain protecting groups and the resin linkage.[3]
Materials:
-
Resin-bound this compound
-
Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)
-
DIPEA
-
DMF
-
DCM
-
MeOH
Procedure:
-
Swell the resin from Protocol 1 in DMF (10 mL per gram of resin) for 30 minutes.
-
In a separate flask, dissolve Fmoc-OSu (3 equivalents based on the initial resin loading) in DMF.
-
Add the Fmoc-OSu solution and DIPEA (3 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete protection.
-
Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum. The resin is now ready for solid-phase peptide synthesis.
Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
Objective: To synthesize a target peptide sequence on the functionalized solid support.
Rationale: The Fmoc/tBu strategy is a widely used method for SPPS.[4] It involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Materials:
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
20% Piperidine in DMF
-
DMF, DCM
Procedure (per coupling cycle):
-
Fmoc Deprotection: a. Swell the resin in DMF. b. Treat the resin with 20% piperidine in DMF for 3 minutes. c. Drain the solution and repeat the treatment with 20% piperidine in DMF for 10 minutes. d. Wash the resin thoroughly with DMF (5 x 10 mL).
-
Amino Acid Coupling: a. In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction mixture for 1-2 hours. d. Monitor the coupling reaction using the Kaiser test. A negative result indicates complete coupling. e. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
Protocol 4: Cleavage of the Peptide from the Resin
Objective: To cleave the synthesized peptide from the solid support, yielding the C-terminal N-benzyl peptide amide.
Rationale: The amide bond linking the peptide to the this compound is generally stable to standard TFA cleavage cocktails used for removing most side-chain protecting groups. Stronger acidic conditions, such as those employing trifluoromethanesulfonic acid (TFMSA), are often required for efficient cleavage.[2]
Materials:
-
Peptide-bound resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
1,2-Ethanedithiol (EDT) (scavenger)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Prepare a cleavage cocktail of TFMSA/TFA/thioanisole/EDT (10:80:5:5 v/v). Caution: This mixture is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual acid.
-
Dry the crude peptide under vacuum.
Application II: Generation of Peptidomimetic Libraries
This compound can also serve as a scaffold for the synthesis of peptidomimetic libraries.[5] The primary amine allows for the attachment of various building blocks, while the N-benzyl group can be further modified or used as a fixed element to explore structure-activity relationships.
Diversification Strategy
Caption: Diversification strategy using this compound.
Characterization of Synthesized Peptides
Following cleavage and purification, the identity and purity of the synthesized peptides should be confirmed using standard analytical techniques.[6][7]
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and purification | A single major peak indicating high purity. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Molecular weight confirmation | Observed mass should match the calculated mass of the C-terminal N-benzyl peptide amide. |
| NMR Spectroscopy | Structural elucidation | Confirmation of the presence of the N-benzyl group and the overall peptide structure. |
Conclusion
This compound is a valuable and versatile building block for solid-phase synthesis, enabling the efficient construction of C-terminal N-benzyl peptide amides and diverse peptidomimetic libraries. The protocols outlined in this guide provide a robust framework for the successful implementation of this scaffold in drug discovery and chemical biology research. By understanding the principles of orthogonal protection and cleavage, researchers can fully exploit the potential of this compound to generate novel and biologically active molecules.
References
- Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
-
A Practical Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Golebiowski, A., Klopfenstein, S. R., & Portlock, D. E. (2001). Solid-phase synthesis of peptidomimetics. Current opinion in chemical biology, 5(3), 273-284.
- Hansen, J., Diness, F., & Meldal, M. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 14(10), 2899-2907.
- Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2009). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. European Journal of Organic Chemistry, 2009(12), 1941-1947.
- Fang, X., & Haskell-Luevano, C. (2013). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 100(2), 136-145.
- International Journal of Science and Research Archive. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 10(2), 108-118.
- Lam, K. S., et al. (2011). Combinatorial chemistry in drug discovery. Current opinion in chemical biology, 15(4), 586-591.
-
Spivey, A. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Sheffield. Retrieved from [Link]
-
Providence Women's College Calicut. (n.d.). Combinatorial Chemistry. Retrieved from [Link]
- Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 151-159.
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsra.net [ijsra.net]
- 7. biopharmaspec.com [biopharmaspec.com]
Application Note: In Vitro Enzymatic Hydrolysis Kinetics of 2-Amino-N-Benzylacetamide
Introduction & Mechanistic Basis[1]
2-amino-N-benzylacetamide (also known as Glycine benzylamide ) serves as a critical model substrate in pharmaceutical research. Structurally, it represents a simple peptide bond (amide linkage) between an amino acid (glycine) and an aromatic amine (benzylamine).
This molecule is extensively used in two primary contexts:[1]
-
Prodrug Stability Modeling: It mimics the N-terminal amide linkage found in peptide prodrugs. Its hydrolysis rate predicts the metabolic stability of amide-linked drug conjugates in biological matrices like plasma or liver microsomes.
-
Enzyme Kinetics: It acts as a chromogenic substrate for Aminopeptidases (e.g., Leucine Aminopeptidase, LAP; or Aminopeptidase N). The release of the benzylamine group allows for sensitive UV-HPLC detection, making it superior to non-aromatic substrates for kinetic profiling.
Reaction Mechanism
The enzymatic hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide bond, typically catalyzed by a metalloprotease (zinc-dependent) mechanism in aminopeptidases.
Reaction:
Pathway Visualization
The following diagram illustrates the enzymatic cleavage pathway and the analytical workflow for monitoring this reaction.
Figure 1: Mechanistic pathway of this compound hydrolysis yielding the detectable benzylamine analyte.
Materials & Equipment
To ensure reproducibility, the following grades and specifications are required:
| Component | Specification | Purpose |
| Substrate | This compound HCl (>98%) | Target analyte. Note: Often supplied as HCl salt; adjust mass for free base. |
| Enzyme Source | Purified Leucine Aminopeptidase (LAP) OR Pooled Human/Rat Plasma | Hydrolytic catalyst. LAP requires Zn²⁺ or Mg²⁺ activation. |
| Buffer System | 50 mM Tris-HCl or PBS, pH 7.4 | Physiological pH maintenance. |
| Quenching Agent | Acetonitrile (Ice-cold) + 0.1% Formic Acid | Precipitates proteins and stops enzymatic activity immediately. |
| Internal Standard | Phenacetin or Caffeine (10 µM) | Normalizes HPLC injection variability. |
| HPLC Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) | Separation of polar glycine from non-polar benzylamine. |
Experimental Protocols
Protocol A: Plasma Stability Assay (Metabolic Stability)
Objective: To determine the in vitro half-life (
-
Preparation of Stocks:
-
Prepare a 10 mM stock of this compound in DMSO.
-
Thaw plasma (Human/Rat) at 37°C. Centrifuge at 3,000 x g for 5 min to remove particulates.
-
-
Reaction Initiation:
-
In a 96-well plate or microcentrifuge tubes, aliquot 99 µL of Plasma .
-
Pre-incubate at 37°C for 5 minutes.
-
Spike 1 µL of Substrate Stock (Final conc: 100 µM) into the plasma. Mix by pipetting.
-
Note: Keep DMSO < 1% to avoid enzyme inhibition.
-
-
Sampling (Time Course):
-
Harvest samples at
minutes.
-
-
Quenching:
-
Transfer 50 µL of reaction mixture into 200 µL of Ice-Cold Acetonitrile (containing Internal Standard).
-
Vortex vigorously for 30 seconds.
-
-
Clarification:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer supernatant to HPLC vials for analysis.
-
Protocol B: Enzyme Kinetic Assay ( & Determination)
Objective: To quantify the specific activity of a purified aminopeptidase against the substrate.
-
Buffer Prep: 50 mM Tris-HCl, pH 8.0, containing 1 mM
(Activator). -
Substrate Dilution: Prepare serial dilutions of substrate in buffer: 0, 50, 100, 250, 500, 1000, 2000 µM.
-
Enzyme Reaction:
-
Add 10 µL of Enzyme (e.g., LAP, 0.1 U/mL) to 90 µL of Substrate at each concentration.
-
Incubate at 37°C for exactly 10 minutes (Linear phase).
-
-
Termination:
-
Stop reaction with 100 µL of 1% Trifluoroacetic Acid (TFA) or Acetonitrile.
-
-
Analysis: Quantify the formation of Benzylamine .
Analytical Methodology (HPLC-UV)
The separation of the parent amide from the benzylamine product is critical. The benzylamine is more hydrophobic than the glycine byproduct but less hydrophobic than the parent amide.
-
System: HPLC with UV/Vis or PDA detector.
-
Column: C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Ion pairing agent improves peak shape).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for Glycine elution)
-
2-10 min: 5%
60% B (Elution of Benzylamine then Parent) -
10-12 min: 60%
95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 215 nm (Amide bond) and 254 nm (Benzyl ring). Use 254 nm for higher specificity.
Data Analysis Logic
The following decision tree outlines how to process the raw HPLC data into kinetic parameters.
Figure 2: Computational workflow for deriving kinetic parameters from raw chromatographic data.
Validation & Troubleshooting
To ensure Scientific Integrity , the following controls must be included in every assay run:
| Control Type | Description | Interpretation |
| Negative Control | Buffer + Substrate (No Enzyme) | Detects spontaneous chemical hydrolysis (non-enzymatic). If >5% loss, check buffer pH. |
| Heat-Inactivated | Plasma (heated to 56°C for 30 min) + Substrate | Confirms that degradation is enzymatic, not matrix-driven chemical instability. |
| Positive Control | Procaine (Esterase substrate) or Leu-pNA | Verifies the metabolic viability of the plasma/enzyme batch. |
| Solvent Control | DMSO concentration check | Ensure final DMSO < 1%. Higher levels inhibit aminopeptidases. |
Common Pitfall: Benzylamine is volatile. Ensure HPLC vials are capped immediately. Do not dry down samples under nitrogen heat if possible; use direct injection of supernatant.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Matsui, H., et al. (2004). "Purification and properties of a novel glycine aminopeptidase from Actinomucor elegans." Journal of Applied Microbiology. (Confirming Gly-X specificity). [Link]
-
Marson, M.E., et al. (2013).[2] "Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole." ResearchGate. (Demonstrates HPLC detection of the benzylamide metabolite). [Link]
-
SIELC Technologies. (2018). "HPLC Method for Separation of N-Benzylacetamide." (Chromatographic conditions for the analyte). [Link]
Sources
Troubleshooting & Optimization
improving yield of 2-amino-N-benzylacetamide synthesis
[1]
FAQ: Quick Troubleshooting
Q: Can I use Sodium Azide instead of Hexamine for Route B?
A: Yes. Reacting the 2-chloro intermediate with
Q: Why is my melting point lower than reported? A: You likely have trapped solvent or Benzylamine hydrochloride salt contamination. If using the Delépine route, ensure you wash the Hexaminium salt thoroughly with acetone before hydrolysis. This removes unreacted starting materials.[2]
Q: Can I use EDC/HOBt for Route A? A: Yes, but ensure you use Boc-Gly-OH (not Z-Gly-OH if hydrogenolysis is difficult due to the benzyl amide). Also, perform the aqueous wash before removing the Boc group. Once the Boc group is gone, you cannot wash with water.
References
-
Delépine Reaction Mechanism & Utility
-
Diketopiperazine Formation in Glycine Derivatives
- Goolcharran, C. et al.
-
Source:[1]
-
Solubility & Isolation of Glycinamides
- PrepChem.
-
Source:
Technical Support Center: Solubilization Guide for 2-Amino-N-Benzylacetamide
The following technical guide is structured as a Level 3 Engineering Support Document designed for pharmaceutical researchers and formulation scientists. It prioritizes actionable protocols over generic advice, using the 2-amino-N-benzylacetamide (N-benzylglycinamide) molecule as a case study in overcoming solubility barriers for amphiphilic amides.
Ticket ID: #SOL-2024-ABG Topic: Troubleshooting Low Aqueous Solubility of this compound (CAS: 39796-52-6 / 20432-97-7) Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: [RESOLVED] with Protocols
Executive Summary & Root Cause Analysis
The Core Issue: Users frequently report precipitation of this compound when preparing aqueous stock solutions >1 mM at neutral pH.
The Root Cause: This molecule acts as a "Solubility Chameleon."
-
Crystal Lattice Energy: The amide backbone facilitates strong intermolecular hydrogen bonding (N-H···O=C), creating a stable, high-melting-point crystal lattice that resists dissolution.
-
pKa Mismatch: The primary amine has a pKa of approximately 8.1–8.3 . At physiological pH (7.4), a significant fraction (~10-15%) remains in the uncharged, lipophilic free-base form. Due to the hydrophobic benzyl group (LogP ~0.8–1.2), this uncharged fraction exceeds its intrinsic solubility (
), triggering nucleation and precipitation.
The Solution:
You must shift the equilibrium entirely to the cationic form (
Diagnostic Module: Know Your Material
Before proceeding, identify which form of the compound you are using. This dictates your solubilization strategy.
| Feature | Free Base (CAS 39796-52-6) | HCl Salt (CAS 20432-97-7) |
| Appearance | White/Off-white Crystalline Powder | White Hygroscopic Powder |
| Water Solubility (pH 7) | Very Low (< 1 mg/mL) | High (> 50 mg/mL)* |
| Primary Challenge | Needs protonation to dissolve. | Susceptible to "Salting Out" in PBS. |
| Action Plan | Go to Protocol A | Go to Protocol C |
*Note: Even the salt can precipitate in high-ionic-strength buffers (PBS/TBS) due to the Common Ion Effect.
Workflow Visualization
The following decision tree outlines the logical path to a stable solution.
Figure 1: Decision matrix for solubilizing this compound based on starting material and buffer conditions.
Troubleshooting Protocols
Protocol A: In-Situ Salt Formation (For Free Base)
Use this when you have the free base and need an aqueous stock.
The Science: The free base is hydrophobic. By lowering the pH below the pKa (8.1) by at least 2 units (pH < 6), you convert >99% of the molecules into the soluble ammonium cation (
-
Weighing: Weigh the target amount of this compound free base.
-
Wetting: Add 5% of the final volume using DMSO (Dimethyl sulfoxide). Vortex until a clear slurry forms. Do not add water yet.
-
Acidification: Add 1.1 molar equivalents of 1M HCl (or Methanesulfonic acid for higher solubility).
-
Calculation:
-
-
Dilution: Slowly add water to the final volume while vortexing.
-
Validation: Measure pH. It should be < 6.0. If cloudy, add 1M HCl dropwise until clear.
Protocol B: The "Universal" Cosolvent System
Use this for animal studies or cellular assays where low pH is not tolerated.
The Science: This method reduces the dielectric constant of the solvent, making it more hospitable to the benzyl group, while the surfactant prevents micro-crystal growth.
| Component | Concentration | Function |
| DMSO | 5% - 10% | Primary solubilizer (breaks lattice energy). |
| PEG 400 | 20% - 30% | Cosolvent (interface stabilizer). |
| Tween 80 | 1% - 5% | Surfactant (prevents precipitation upon dilution). |
| Saline/Water | Remainder | Bulk vehicle. |
Step-by-Step:
-
Dissolve compound completely in pure DMSO (Stock A).
-
Add PEG 400 to Stock A and vortex.
-
Add Tween 80 and vortex.
-
Slowly add warm (37°C) Saline/Water with rapid stirring. Do not dump water in all at once.
Protocol C: Overcoming the "Salting Out" Effect
Use this if the HCl salt precipitates in PBS.
The Issue: PBS contains ~137 mM NaCl. The high concentration of Chloride ions (
The Fix:
-
Switch Buffers: Use a buffer with a different counter-ion, such as Phosphate buffer (without NaCl) or Tris-Acetate .
-
Salt Swap: If you must use PBS, dissolve the Free Base using Methanesulfonic acid (to form the Mesylate salt) or Acetic acid (Acetate salt). These salts are generally more soluble than the HCl salt in high-chloride media.
Frequently Asked Questions (FAQ)
Q: I have the HCl salt, but it's still cloudy in my cell culture media (DMEM). Why? A: DMEM contains salts and proteins. The pH of DMEM is typically 7.4. At this pH, the equilibrium shifts slightly back toward the free base. Additionally, the "Salting Out" effect from NaCl in DMEM can cause precipitation. Fix: Dissolve the drug in pure water or DMSO first to make a 1000x stock, then spike it into the media. Ensure the final DMSO concentration is < 0.5% to avoid cytotoxicity.
Q: Can I heat the solution to dissolve it? A: Yes, but with caution. This compound is an amide. Prolonged heating (>60°C) at extreme pH (acidic or basic) can lead to hydrolysis of the amide bond, breaking it into Glycine and Benzylamine. Limit: Heat to 40-50°C for max 10 minutes. Sonicate rather than boil.
Q: What is the maximum solubility I can expect? A:
-
Free Base in Water (pH 7): < 1 mM (~0.16 mg/mL) - Poor
-
HCl Salt in Water (pH 4): > 100 mM (~20 mg/mL) - Excellent
-
Free Base in 10% DMSO/PBS: ~ 5-10 mM - Moderate
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12791, 2-Amino-2-phenylacetamide. (Note: Structural isomer used for physicochemical comparison). Retrieved from [Link]
-
University of Liverpool (2024). Synthesis and Biological Evaluation of Novel Compounds (Thesis). (Citing solubility limits of N-benzylacetamide derivatives). Retrieved from [Link]
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from [Link]
Technical Support Center: Peptide Coupling & Stereochemical Integrity
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with stereochemical purity during amide bond formation, specifically focusing on the coupling of N-protected amino acids to 2-amino-N-benzylacetamide. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and optimized workflows to ensure the chiral integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this peptide coupling, and why is it a critical issue?
A: Racemization is the loss of stereochemical purity at the chiral α-carbon of the amino acid being activated for coupling. This converts a pure L- or D-enantiomer into a mixture of both, resulting in diastereomeric products.[1] The biological activity of a peptide is exquisitely dependent on its precise three-dimensional structure.[1] The presence of diastereomeric impurities can drastically reduce a compound's efficacy, alter its pharmacological profile, or introduce unforeseen off-target effects, complicating downstream analysis and development.[1]
Q2: What is the primary chemical mechanism responsible for racemization during amide bond formation?
A: The most prevalent mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] When the carboxyl group of the N-protected amino acid is activated, it can undergo an intramolecular cyclization to form the oxazolone.[2] This intermediate has an acidic proton at the α-carbon (C4), which can be abstracted by a base. The resulting anion is a planar, achiral enolate. Subsequent reprotonation or reaction with the amine nucleophile (this compound) can occur from either face, leading to a loss of the original stereochemistry.[3]
Q3: Are certain amino acids more prone to racemization than others?
A: Yes. While any chiral amino acid (except proline, which is a secondary amine and less prone to oxazolone formation) can racemize, some are particularly susceptible.[3] Histidine (His) and Cysteine (Cys) are notoriously prone to racemization due to side-chain-based catalytic effects.[1][4][5] Phenylalanine (Phe) and Serine (Ser) have also been noted for their susceptibility under certain conditions.[1][6] The risk of racemization increases significantly when coupling peptide fragments (i.e., when the N-protecting group is an acyl or peptidyl group) compared to standard urethane-based protecting groups like Fmoc, Boc, or Z.[3]
Q4: How do coupling additives like HOBt or Oxyma work to suppress racemization?
A: Additives are essential for minimizing racemization, especially when using carbodiimide coupling reagents (e.g., DIC, EDC).[3][7] When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate, which is very prone to cyclizing into the problematic oxazolone.[8] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) rapidly intercept this O-acylisourea to form an active ester (OBt or Oxyma ester, respectively).[8] These active esters are still reactive enough to couple with the amine but are significantly less prone to racemization than the O-acylisourea intermediate, effectively steering the reaction away from the oxazolone pathway.[8][9]
The Core Mechanism: Oxazolone-Mediated Racemization
Understanding the racemization pathway is the first step toward preventing it. The diagram below illustrates how an activated amino acid can lose its stereochemical information through the formation of a planar oxazolone intermediate. The key to prevention is to make the desired reaction (Path A) kinetically far more favorable than the racemization pathway (Path B).
Caption: The competition between direct aminolysis (Path A) and oxazolone formation (Path B).
Troubleshooting Guide: Diagnosing & Solving Racemization Issues
This section addresses specific experimental observations and provides a logical workflow for identifying and correcting the root cause of racemization.
Problem 1: Significant Diastereomer Peak (>5%) Observed by Chiral HPLC/SFC
This indicates a systemic issue with the coupling conditions being too harsh or suboptimal.
Initial Diagnostic Questions:
-
What coupling reagent are you using? Carbodiimides (EDC, DIC) used alone are common culprits.[7]
-
Are you using an additive? Lack of an additive like HOBt or Oxyma is a primary cause of racemization with carbodiimides.[3]
-
What base and stoichiometry are you using? Excess or strong, bulky bases like DIPEA can accelerate proton abstraction from the oxazolone intermediate.[3][6]
-
What is the reaction temperature? Higher temperatures accelerate all reaction rates, including racemization.[1]
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
separation of 2-amino-N-benzylacetamide from reaction byproducts
Technical Support Center: Purification of 2-Amino-N-Benzylacetamide
Case ID: #AMINE-PUR-001 Subject: Isolation of this compound (N-benzylglycinamide) from reaction matrices. Assigned Specialist: Senior Application Scientist, Separation Sciences Division.[1][2][3]
Executive Summary
The separation of This compound (Structure:
This guide prioritizes Acid-Base Extraction for gross purification and Salt Recrystallization for high-purity isolation, minimizing the need for tedious column chromatography.[1][2][3]
Module 1: The "pH Swing" Extraction Protocol
Best For: Removing neutral impurities (e.g., unreacted chloroacetamide intermediate, coupling reagents).
The Science:
The target molecule contains a primary amine with a
Protocol:
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2][3]
-
Acid Extraction (Target Capture):
-
Basification (Target Release):
-
Extraction:
-
Drying: Dry combined organics over
, filter, and concentrate.
Figure 1: Acid-Base extraction workflow to isolate basic amine product from neutral byproducts.
Module 2: Separation from Benzylamine (The Hard Problem)
Best For: Removing excess starting material (Benzylamine) which co-extracts in Module 1.[3]
The Issue: Both the target and Benzylamine are basic. Simple extraction often fails to separate them cleanly.[1][3]
Method A: The "Salt Crash" (Recommended) Converting the mixture to Hydrochloride salts often yields a crystalline solid for the target, while Benzylamine HCl remains more soluble or distinct in crystal habit.
-
Preparation: Dissolve the free base oil (from Module 1) in a minimum amount of dry Ethanol (EtOH) or Methanol (MeOH) .[1][2][3]
-
Acidification: Add HCl in Dioxane (4M) or HCl in Ethanol dropwise until pH < 2.
-
Precipitation:
Method B: Controlled pH Extraction (Advanced)
Exploiting the 1 unit
-
Dissolve mixture in water at pH 2 .
-
Carefully adjust pH to 8.6 - 8.8 .
Module 3: Chromatographic Purification
Best For: Final "polishing" if crystallization fails.[1][2][3]
Stationary Phase: Standard Silica Gel (40-63
Mobile Phase Optimization Table:
| Solvent System | Additive (Critical) | Purpose |
| DCM : MeOH (95:5) | 1% Triethylamine (TEA) | TEA blocks silanol sites, sharpening the amine peak.[1][2][3] |
| DCM : MeOH (90:10) | 1% | Stronger modifier for very polar amines.[1][3] Use "Ammoniated Methanol".[1][2][3] |
| Ethyl Acetate : EtOH (3:1) | 2% Isopropylamine | Alternative if DCM is restricted.[1][3] |
Note: Ninhydrin stain is required for TLC visualization (Target turns purple/orange).[3]
Figure 2: Decision logic for mobile phase selection to prevent amine tailing.
Frequently Asked Questions (FAQs)
Q1: My product is oiling out during the salt formation step. What went wrong?
-
Cause: The solvent polarity is too high, or water is present.
-
Fix: Decant the solvent.[1][2][3] Redissolve the oil in minimal hot isopropanol (IPA) and add Diethyl Ether dropwise until cloudy. Scratch the flask wall with a glass rod to induce nucleation.[1] Ensure all solvents are anhydrous.[1][3]
Q2: Can I use a scavenger resin to remove excess Benzylamine?
-
Answer: Generally, no .[1][2][3][8] Most scavenger resins (e.g., Isocyanate or Aldehyde resins) target primary amines.[1][2][3] Since your product (this compound) is also a primary amine, the resin will bind both, reducing your yield.[1][3]
-
Exception: If you used the Chloroacetyl route and your product is still the chloride intermediate (neutral), you can use a Trisamine or SCX-2 resin to catch the Benzylamine before the amination step.
Q3: How do I confirm the removal of Benzylamine?
Q4: Why is my yield low after Acid-Base extraction?
-
Cause: Glycinamide derivatives have significant water solubility, especially as free bases.[1][2][3]
-
Fix: During the extraction of the basic aqueous phase (Module 1, Step 4), saturate the water layer with NaCl (Salting out) and perform 4-5 extractions with DCM (not Ether, which is too non-polar).
References
-
PubChem. N-Benzylacetamide Compound Summary (Analogous Structure). National Library of Medicine.[1][3] [Link]
-
Organic Chemistry Portal. Protecting Groups and Purification of Amines.[1][2][3][Link][3]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water).[1][3] University of Wisconsin-Madison.[1][3] [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2][3] (Standard reference for Acid-Base extraction protocols). [Link]
Sources
- 1. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-N-(benzyloxy)-acetamide | C9H12N2O2 | CID 14694703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Benzylacetamide | C9H11NO | CID 11500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The human glycinamide ribonucleotide transformylase domain: purification, characterization, and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5254729A - Method for purifying glycine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis Of N-Benzylacetamide Lab Report - 393 Words | Bartleby [bartleby.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Storage Stability of 2-Amino-N-Benzylacetamide in DMSO
The following technical guide serves as a specialized support resource for researchers working with 2-amino-N-benzylacetamide (also known as N-benzylglycinamide or Lacosamide Impurity G ).[1]
This guide synthesizes chemical stability principles with practical troubleshooting workflows.
Executive Summary & Chemical Context
Molecule: this compound (CAS: 39796-52-6 for free base; 20432-97-7 for HCl salt).[1][2][3] Functional Profile: Contains a nucleophilic primary amine and a secondary amide linkage.[1] Solvent Context: Dimethyl sulfoxide (DMSO) is the standard solvent due to high solubility.[1] However, the stability of this solution is governed by the hygroscopicity of DMSO and the reactivity of the free primary amine .
Critical Stability Verdict:
-
Solid State: Stable for years at -20°C if desiccated.[1]
-
DMSO Solution (Free Base): Metastable.[1] Prone to oxidative yellowing and slow dimerization at Room Temperature (RT).[1]
-
DMSO Solution (HCl Salt): Highly stable.[1] Protonation suppresses nucleophilic attacks.[1]
Mechanistic Insight: Degradation Pathways in DMSO
Understanding why the compound degrades allows you to prevent it. The three primary threats in a DMSO environment are Hydrolysis , Oxidation , and Dimerization .
Figure 1: Primary degradation pathways.[1] The hygroscopic nature of DMSO introduces water, driving hydrolysis. Impurities in low-grade DMSO drive oxidation.[1]
Frequently Asked Questions (Technical FAQs)
Q1: My DMSO solution turned from clear to pale yellow after 2 weeks at 4°C. Is it still usable?
Status: Caution / Re-verify. Root Cause: The color change typically indicates trace oxidation of the primary amine or the formation of trace Schiff bases with formaldehyde (a common degradation impurity in DMSO). Action: Run a quick LC-MS.
-
If the parent peak (M+H = ~150.19 Da) is >95% and the "yellow" impurity is negligible, it is likely usable for biological assays but unsuitable for precise analytical standardization.
-
Prevention: Use "Anhydrous" grade DMSO packed under Argon.[1]
Q2: Can I store the 100 mM stock solution at -20°C?
Answer: Yes, but with freeze-thaw precautions. DMSO freezes at ~19°C. Storing at -20°C means the solution will freeze solid.[1]
-
Risk: Repeated freeze-thaw cycles can cause "salting out" or local concentration gradients that induce dimerization (DKP formation).[1]
-
Recommendation: Aliquot the stock into single-use vials before freezing. Do not refreeze the same vial more than 3 times.
Q3: Which plasticware is compatible?
Answer: Polypropylene (PP) or Cyclic Olefin Copolymer (COC). [1]
-
Avoid: Polystyrene (PS) or Polycarbonate (PC) for long-term DMSO storage, as DMSO can leach plasticizers which may look like "impurities" in your LC-MS data.[1]
-
Best Practice: For storage >1 month, use glass vials with PTFE-lined caps to prevent evaporation and leaching.[1]
Q4: Is the HCl salt form more stable in DMSO than the free base?
Answer: Significantly.
The HCl salt protonates the primary amine (
Troubleshooting Guide: Common Failure Modes
| Symptom | Probable Cause | Diagnostic Step | Remediation |
| Precipitation upon thawing | 1. DMSO absorbed water (antisolvent).2.[1] Solution was saturated at RT and crashed out at -20°C. | Add 10µL water to a small aliquot; if precipitate worsens, it's hydrophobicity-driven.[1] | Sonicate at 30°C for 10 mins. If solid persists, spin down and re-quantify supernatant. |
| New Peak at RT + 14 Da | Methylation artifact from reacting with Formaldehyde (DMSO impurity).[1] | Check LC-MS for M+14 mass shift. | Discard. Use fresh, high-grade DMSO (e.g., Sigma Hybri-Max™).[1] |
| Loss of Potency (Bioassay) | Hydrolysis of amide bond due to wet DMSO. | Check for Benzylamine peak (M+H = 108 Da).[1] | Prepare fresh stock. Store under desiccant. |
| Viscous/Jelly-like texture | Polymerization or high concentration aggregation.[1] | N/A | Dilute to <50 mM.[1][4] DMSO solutions >1M can behave non-ideally.[1] |
Standard Operating Procedure (SOP): Preparation & Storage
Objective
To prepare a 50 mM stock solution of this compound that remains stable for >6 months.
Materials
-
Solvent: DMSO, Anhydrous (≥99.9%, water <0.005%).
-
Container: Amber glass vial with PTFE-lined screw cap.[1]
Protocol Workflow
Figure 2: Optimal handling workflow to minimize moisture uptake and oxidation.[1]
Step-by-Step Instructions
-
Weighing: Weigh the solid rapidly. The solid is moderately hygroscopic.[1]
-
Dissolution: Add Anhydrous DMSO to achieve 50 mM. Vortex until clear.
-
Note: If using the HCl salt, solubility may be slightly lower; mild warming (37°C) is acceptable.
-
-
Inerting: Gently blow a stream of Nitrogen or Argon gas over the liquid surface for 10 seconds to displace humid air.[1]
-
Sealing: Cap immediately. Use Parafilm® around the cap for long-term freezer storage.[1]
-
QC Check: For critical assays, measure absorbance at 280 nm (benzyl group) or run a blank LC-MS injection to ensure no immediate degradation occurred during prep.
References & Authority
-
Lacosamide Impurity Profiling:
-
Source: Eadara, K. C., et al. (2016). "Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide." Der Pharma Chemica, 8(16):98-104.[1]
-
Relevance: Identifies this compound (Impurity G) and its stability context in synthesis.
-
-
DMSO Stability & Reactivity:
-
Source: Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.[1]
-
Relevance: Establishes the baseline for amine/amide stability in DMSO and the impact of freeze/thaw cycles.
-
-
Chemical Structure Validation:
Disclaimer: This guide is intended for research use only. Always consult the specific Certificate of Analysis (CoA) provided by your chemical vendor for batch-specific stability data.
Sources
Validation & Comparative
1H NMR Spectrum Interpretation of 2-Amino-N-benzylacetamide
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Mandate
2-Amino-N-benzylacetamide (also known as N-benzylglycinamide) is a critical linker motif in medicinal chemistry, serving as a scaffold in peptidomimetics and a precursor for various anticonvulsant and anti-inflammatory agents. Its structural simplicity belies the analytical challenge it presents: distinguishing the target amine from its chloro-precursor (N-benzyl-2-chloroacetamide) and its hydrolysis degradation product (benzylamine).
This guide moves beyond basic spectral listing. It provides a comparative performance analysis, demonstrating how to leverage 1H NMR as a diagnostic tool to validate synthesis completion and assess salt-form purity.
Structural Analysis & Theoretical Shift Prediction
The molecule consists of three distinct spin systems that must be resolved:
-
The Aromatic System: The benzyl phenyl ring (5 protons).
-
The Linker System: The benzylic methylene group (
). -
The Functional Head: The glycyl methylene group (
) and the exchangeable protons (Amide and Amine ).
Graphviz Diagram: Structural Assignment Logic
Figure 1: Structural assignment logic for this compound showing expected signal multiplicities and chemical shift environments.
Comparative Performance Analysis
The "performance" of an NMR assay is defined by its ability to resolve the target from impurities. The following comparison highlights the diagnostic shifts required for process control.
Scenario A: Reaction Monitoring (Target vs. Precursor)
Objective: Confirm conversion of N-benzyl-2-chloroacetamide to this compound.
Critical Diagnostic: The
| Feature | Precursor (Chloro-derivative) | Target (Amino-derivative) | |
| 4.06 ppm (Singlet) | 3.18 - 3.25 ppm (Singlet) | ~0.8 ppm Upfield | |
| Benzylic CH2 | 4.35 ppm (Doublet) | 4.30 ppm (Doublet) | Negligible (<0.1 ppm) |
| Amide NH | ~8.7 ppm (Broad Triplet) | ~8.4 ppm (Broad Triplet) | Minor shift |
Insight: Do not rely on the Benzylic CH2 or the Amide NH to monitor the reaction; they are structurally insulated from the reaction site. Focus exclusively on the appearance of the new singlet at ~3.2 ppm and the disappearance of the signal at 4.1 ppm.
Scenario B: Stability Assessment (Target vs. Hydrolysis)
Objective: Detect hydrolysis of the amide bond (formation of Benzylamine + Glycine). Critical Diagnostic: Loss of the Glycyl signal and shift of the Benzylic resonance.
| Feature | Target (Intact Amide) | Impurity (Benzylamine) | Differentiation |
| Benzylic CH2 | 4.30 ppm (Doublet) | 3.75 ppm (Singlet/Broad) | ~0.55 ppm Upfield |
| Glycyl CH2 | 3.20 ppm (Singlet) | Absent (becomes Glycine) | Disappearance of signal |
| Amide NH | Visible (Triplet) | Absent | Loss of coupling |
Experimental Data & Protocol
Solvent Selection: DMSO-d6 vs. D2O
-
DMSO-d6 (Recommended for Structure Verification): Preserves the Amide NH triplet and Amine NH2 signals, allowing for full connectivity verification.
-
D2O (Recommended for Reaction Monitoring): Simplifies the spectrum by exchanging out all NH protons, leaving only the sharp CH2 singlets/doublets. This prevents broad NH peaks from obscuring integration.
Standardized Shifts (DMSO-d6, 400 MHz)
| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| Amide NH | 8.38 | Triplet (br) | 1H | 6.0 Hz | Disappears in D2O shake |
| Phenyl (Ar-H) | 7.20 - 7.35 | Multiplet | 5H | - | Overlapping aromatic region |
| Benzylic CH2 | 4.28 | Doublet | 2H | 6.0 Hz | Collapses to singlet in D2O |
| Glycyl CH2 | 3.18 | Singlet | 2H | - | Diagnostic peak |
| Amine NH2 | ~2.0 - 3.5 | Broad | 2H | - | Shift varies with concentration/salt |
Note: If the sample is a Hydrochloride salt, the Glycyl CH2 often shifts downfield to ~3.6 ppm, and the Amine NH3+ appears as a broad singlet at ~8.0-8.2 ppm.
Experimental Protocol: Purity Assay
-
Sample Prep: Dissolve 10 mg of isolated solid in 0.6 mL DMSO-d6 .
-
Acquisition: Run a standard 1H scan (16 scans minimum).
-
Processing: Calibrate DMSO residual peak to 2.50 ppm.
-
Verification Steps:
-
Step 1: Integrate the Phenyl region (7.2-7.4 ppm) and set to 5.00.
-
Step 2: Check the Benzylic CH2 (4.28 ppm). Integration should be 2.00.
-
Step 3 (Critical): Check the region at 4.0-4.1 ppm. Any signal here indicates unreacted chloro-precursor.
-
Step 4: Check the region at 3.7-3.8 ppm.[1] Any signal here indicates benzylamine impurity.
-
Visualizing the Impurity Pathway
The following diagram maps the spectral consequences of the synthesis and degradation pathways, providing a logic map for troubleshooting.
Figure 2: Spectral logic map for monitoring the synthesis and stability of this compound.
References
- Preparation of N-benzylglycinamide derivatives.European Patent Office, EP2498600B1.
-
Highly Efficient Fe3O4@Pd@C3TES Catalysts for Azide / Nitroaromatic Hydrogenation. RSC Advances, 2016. (Provides D2O spectral data for the target). Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organometallics, 2016. (Standard reference for solvent residuals). Available at: [Link]
-
Synthesis of N-benzylacetamide and related amides. PrepChem. Available at: [Link]
Sources
A Comprehensive Guide to the Characterization of 2-amino-N-benzylacetamide HCl as a Reference Standard
In the landscape of pharmaceutical development and synthetic chemistry, the integrity of a chemical entity is paramount. This guide provides an in-depth technical overview of the characterization of 2-amino-N-benzylacetamide hydrochloride (CAS No: 20432-97-7), a versatile intermediate and building block in a multitude of synthetic processes.[1][2] A rigorously characterized reference standard is not merely a benchmark; it is the cornerstone of analytical method validation, quality control, and regulatory compliance, ensuring the reproducibility and accuracy of scientific outcomes.
This document moves beyond a simple listing of specifications. It delves into the causality behind the analytical choices, offering a framework for establishing a self-validating system for the qualification of this compound HCl as a reference standard. We will compare the analytical rigor applied to a primary reference standard against other grades and provide the experimental data and protocols necessary for its comprehensive evaluation.
Physicochemical Identity of this compound HCl
A foundational step in characterization is the confirmation of the compound's basic physicochemical properties. These parameters serve as the initial identity check against established literature and supplier specifications.
| Property | Value | Source |
| CAS Number | 20432-97-7 | [1][2] |
| Molecular Formula | C₉H₁₃ClN₂O | [2][3] |
| Molecular Weight | 200.67 g/mol | [2][3] |
| Appearance | White crystalline powder | [1][2] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
The Analytical Triad: Establishing Identity and Structure
The unequivocal confirmation of the molecular structure is the most critical aspect of reference standard characterization. A multi-technique approach, often referred to as an analytical triad, is employed to ensure that the material is, without ambiguity, this compound HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy provides the most definitive structural information, offering a detailed map of the atomic arrangement within the molecule. Both ¹H and ¹³C NMR are essential.
-
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound HCl, we expect to see distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons, and the amine protons.
-
¹³C NMR (Carbon NMR): This analysis reveals the number of non-equivalent carbon atoms in the molecule, providing further confirmation of the carbon skeleton.
Table 2: Expected NMR Spectral Data for this compound HCl
| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |
| Aromatic C-H | 7.20 - 7.40 (m, 5H) | 127.0 - 138.0 |
| Benzyl CH₂ | ~4.40 (d, 2H) | ~43.0 |
| Amide N-H | ~8.50 (t, 1H) | - |
| Acetamide CH₂ | ~3.90 (s, 2H) | ~45.0 |
| Amine NH₃⁺ | ~8.20 (br s, 3H) | - |
| Carbonyl C=O | - | ~168.0 |
Causality: The combination of chemical shifts, signal multiplicity (splitting patterns), and integration values in ¹H NMR, along with the number of signals in ¹³C NMR, creates a unique fingerprint of the molecule. This allows for the unambiguous assignment of the structure and the detection of any structurally similar impurities.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful tool for confirming the molecular weight of the compound and providing fragmentation data that supports the proposed structure.
-
Rationale for Use: Electrospray ionization (ESI) is typically employed for a molecule like this compound HCl. In positive ion mode, the expected molecular ion [M+H]⁺ would be observed at m/z 165.10, corresponding to the free base. High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the elemental composition.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 165.10224 |
| [M+Na]⁺ | 187.08418 |
Data sourced from predicted values for the free base, this compound.[4]
Self-Validation: The experimentally determined mass should be within a narrow tolerance (typically <5 ppm for HRMS) of the theoretically calculated mass. This provides a high degree of confidence in the compound's identity.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Signature
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. It serves as a rapid and reliable identity confirmation tool.
-
Expected Absorptions: The FTIR spectrum of this compound HCl is expected to show characteristic absorption bands for the N-H stretches of the primary amine salt and the secondary amide, the C=O stretch of the amide, and the C-H stretches of the aromatic ring.
Table 4: Key FTIR Functional Group Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine Salt) | 3200 - 2800 (broad) | Stretch |
| N-H (Amide) | ~3300 | Stretch |
| C-H (Aromatic) | 3100 - 3000 | Stretch |
| C=O (Amide) | ~1670 | Stretch |
| N-H (Amide) | ~1550 | Bend |
The combination of these three techniques (NMR, MS, and FTIR) provides a robust and comprehensive confirmation of the identity and structure of the this compound HCl reference standard.
Purity and Impurity Profiling: A Quantitative Assessment
Beyond confirming identity, a reference standard must be of the highest possible purity, with any impurities being identified and quantified.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the primary technique for assessing the purity of a reference standard and for separating and quantifying any related impurities.[1] A validated, stability-indicating HPLC method is crucial.
-
Method Causality: A reverse-phase HPLC method is typically suitable for a compound of this polarity. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) under gradient elution conditions will generally provide good separation of the main component from potential impurities. UV detection is appropriate due to the presence of the benzyl chromophore.
Table 5: Comparison of Purity Data for Different Standard Grades
| Parameter | Primary Reference Standard | Commercial Alternative (High Purity) | Working Standard |
| Purity (HPLC Area %) | ≥ 99.8% | ≥ 98% | ≥ 98% |
| Individual Impurity | ≤ 0.10% | ≤ 0.5% | ≤ 1.0% |
| Total Impurities | ≤ 0.20% | ≤ 2.0% | ≤ 2.0% |
| Characterization | Full (NMR, MS, FTIR, TGA, etc.) | Partial (e.g., HPLC, NMR) | Traceable to Primary Standard |
Residual Solvents Analysis by Gas Chromatography (GC)
Residual solvents are process-related impurities that must be controlled. Headspace Gas Chromatography (GC) with Flame Ionization Detection (FID) is the standard method for their quantification, following guidelines such as those from the International Council for Harmonisation (ICH).
Inorganic Impurities (Residue on Ignition)
The test for residue on ignition (or sulfated ash) measures the amount of inorganic impurities in the material. For a high-purity reference standard, this value should be negligible (e.g., ≤ 0.1%).
Experimental Protocols
The following protocols are provided as a guide for the characterization of a this compound HCl reference standard.
Protocol 1: HPLC Purity Determination
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Mass Spectrometry Analysis
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Introduce the sample solution (prepared as for HPLC) directly into the source via a syringe pump.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass.
Visualizing the Workflow
A logical workflow is essential for the systematic characterization of a reference standard.
Caption: Workflow for the comprehensive characterization of a reference standard.
The choice between developing an in-house primary standard and using a commercially available one depends on the application's criticality and regulatory requirements.
Caption: Hierarchy and relationship of analytical reference standards.
Conclusion
The characterization of a reference standard for a compound like this compound HCl is a meticulous process that underpins the quality and reliability of research and development in the pharmaceutical industry. It is not a single measurement but a holistic evaluation encompassing structural elucidation, purity assessment, and the quantification of all potential impurities. By following a scientifically sound, multi-technique approach as outlined in this guide, researchers and drug development professionals can establish a high-confidence reference standard that ensures data integrity and supports regulatory acceptance.
References
- Google Patents. Synthesis method of N-benzylacetamidine hydrochloride.
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Versatility of this compound Hydrochloride in Modern Chemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemical Landscape: Exploring Applications of this compound Hydrochloride. Retrieved from [Link]
-
De-la-Torre, V., et al. (2014). Analytical Characterization of Bioactive N-benzyl-substituted Phenethylamines and 5-methoxytryptamines. PubMed. Retrieved from [Link]
-
Śmiszek-Lindert, W., & Kusz, J. (2007). N-Benzylacetamide. ResearchGate. Retrieved from [Link]
-
PrepChem.com. Synthesis of N-benzyl acetamide. Retrieved from [Link]
-
Marson, M. E., et al. (2015). Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. CONICET. Retrieved from [Link]
-
PubChem. 2-Amino-2-phenylacetamide. Retrieved from [Link]
-
MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
PubChem. N-Benzylacetamide. Retrieved from [Link]
-
ATB (Automated Topology Builder). N-Benzylacetamide | C9H11NO | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
PubMed. Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. Retrieved from [Link]
-
PubChemLite. This compound hydrochloride (C9H12N2O). Retrieved from [Link]
-
ResearchGate. FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Retrieved from [Link]
-
SIELC Technologies. Separation of N-(2-Aminoethyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health (NIH). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Retrieved from [Link]
Sources
A Comparative Guide to the UV-Vis Absorption of N-benzylglycinamide in Methanol
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: Predicting the UV-Vis Spectrum of N-benzylglycinamide
N-benzylglycinamide's structure incorporates two key moieties that dictate its UV-Vis absorption profile: the benzyl group and the amide group . The principal chromophore is the benzene ring within the benzyl group. The glycine amide portion, lacking significant conjugation, is not expected to exhibit strong absorption in the 220-800 nm range.
The electronic transitions in the benzene ring are primarily π → π* transitions. In non-polar solvents, benzene typically displays a strong absorption band (the E2 band) around 204 nm and a weaker, vibrational fine-structured band (the B band) around 254 nm. The presence of substituents on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima.
For N-benzylglycinamide, the alkyl substituent (-CH2-NH-CO-CH2-NH2) on the benzene ring is expected to cause a slight bathochromic shift of the B band. Therefore, we can predict that the UV-Vis spectrum of N-benzylglycinamide in methanol will be dominated by the absorption of the benzyl group.
Comparative Analysis with Structurally Related Compounds
To substantiate our prediction, we can compare the expected spectrum of N-benzylglycinamide with the known UV-Vis absorption data of its structural relatives, benzylamine and glycine.
| Compound | Structure | Key Chromophore | Reported λmax (in various solvents) | Citation |
| Benzylamine | C6H5CH2NH2 | Benzyl group | 206 nm, 256 nm | [1] |
| Glycine | NH2CH2COOH | None in the UV-Vis range | High absorption below 230 nm, with a peak noted at 216.8 nm in aqueous solution. | [2][3] |
| N-benzylglycinamide (Predicted) | C6H5CH2NHCOCH2NH2 | Benzyl group | Expected around 256-260 nm | N/A |
As indicated in the table, benzylamine exhibits absorption maxima at 206 nm and 256 nm, which is characteristic of a monosubstituted benzene ring.[1] The intense absorption at 206 nm corresponds to the E2 band, while the weaker absorption at 256 nm represents the B band. Glycine's absorption is primarily in the far UV region and is not expected to interfere with the benzyl group's B band absorption.[2][3]
Therefore, it is highly probable that the UV-Vis spectrum of N-benzylglycinamide in methanol will show a prominent absorption maximum in the region of 256-260 nm , originating from the π → π* transition of the benzene ring. A second, more intense peak should be present at a lower wavelength, likely below the UV cutoff of methanol (around 205 nm).[4]
Experimental Protocol for the Determination of UV-Vis Absorption Maxima
This section outlines a detailed, self-validating protocol for the experimental determination of the UV-Vis absorption maxima of N-benzylglycinamide in methanol.
Materials and Instrumentation
-
Analyte: N-benzylglycinamide (purity >98%)
-
Solvent: Methanol (HPLC or spectrophotometric grade)
-
Instrumentation: Double-beam UV-Vis spectrophotometer
-
Cuvettes: 1 cm path length quartz cuvettes
Experimental Workflow
Caption: Experimental workflow for determining the UV-Vis absorption maxima of N-benzylglycinamide.
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh a known amount of N-benzylglycinamide and dissolve it in a precise volume of methanol to create a stock solution.
-
Perform serial dilutions of the stock solution with methanol to obtain a range of concentrations. This is crucial for verifying the Beer-Lambert Law and ensuring the measurements are within the linear range of the instrument.
-
-
Instrument Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the wavelength range for scanning (e.g., 400 nm to 200 nm).
-
Use a matched pair of quartz cuvettes. Fill one with methanol (the blank) and the other with the sample solution.
-
Perform a baseline correction or autozero with the blank cuvette.
-
Acquire the absorption spectrum for each of the prepared dilutions.
-
-
Data Analysis and Validation:
-
Identify the wavelength of maximum absorbance (λmax) from the obtained spectra.
-
To ensure the trustworthiness of the results, plot a calibration curve of absorbance at λmax versus the concentration of N-benzylglycinamide. A linear relationship (R² > 0.99) confirms that the measurements adhere to the Beer-Lambert Law.
-
The slope of this line will be the molar absorptivity (ε), a characteristic constant for the compound at a specific wavelength.
-
Mechanistic Insights and the Influence of Solvent
The choice of solvent can influence the position and intensity of absorption bands. Methanol is a polar protic solvent. While the π → π* transitions of the benzene ring are not strongly affected by solvent polarity, potential n → π* transitions of the amide carbonyl group could be. However, these are typically much weaker and may be obscured by the stronger π → π* bands. It's important to note that methanol itself absorbs in the UV region, with a cutoff around 205 nm, which will obscure any of the analyte's absorption bands below this wavelength.[4]
Caption: Simplified Jablonski diagram illustrating the π → π* electronic transition in the benzene ring of N-benzylglycinamide.
Conclusion
References
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021-01-31).
- UV-Vis Spectrum of Benzylamine - SIELC Technologies.
- UV–vis absorption spectra of: glycine (6%), mercaptotriazole (6%),... - ResearchGate.
- UV‐Vis absorption of all compounds in methanol (on the left) and... - ResearchGate.
- Many chromatographers overlook the UV- absorbance properties of the solvents they - LC Troubleshooting Bible.
- UV-Vis Spectrum of Glycine - SIELC Technologies.
Sources
Distinguishing 2-Amino-N-Benzylacetamide from Structural Isomers: A Technical Comparison Guide
Executive Summary
In the development of peptidomimetics and neuroactive small molecules, 2-amino-N-benzylacetamide (also known as N-benzylglycinamide) serves as a critical scaffold. However, its structural simplicity masks a significant analytical challenge: it shares a molecular formula (
Differentiation is not merely academic; the "reverse amide" isomer (N-(2-aminoethyl)benzamide) is a known monoamine oxidase B (MAO-B) inhibitor, while the target compound is often a precursor for anticonvulsant derivatives (e.g., lacosamide analogs). Misidentification during synthesis—particularly when using unverified starting materials—can lead to erroneous bioassay data and regulatory failure.
This guide provides a definitive analytical framework to distinguish this compound from its primary structural isomers using NMR spectroscopy and Tandem Mass Spectrometry (MS/MS).
The Structural Landscape
To accurately distinguish the target, we must first define the contenders. All three compounds below share the exact same mass (
| Compound | Common Name | Structure | Functional Class |
| Target | This compound | Glycine derivative (Secondary Amide) | |
| Isomer A | N-(2-aminoethyl)benzamide | Benzamide (Reverse Amide) | |
| Isomer B | Phenylalaninamide |
Structural Logic
-
The Target connects a glycine unit to a benzylamine. The carbonyl is adjacent to the aliphatic amine.
-
Isomer A connects a benzoic acid unit to ethylenediamine. The carbonyl is adjacent to the phenyl ring (conjugated).
-
Isomer B is a primary amide derived from phenylalanine. It contains a chiral center (unless racemic).
Analytical Performance Comparison
A. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for differentiation. The chemical environment of the methylene protons and the amide connectivity provides indisputable evidence of structure.Comparative Chemical Shifts (
/
)
| Proton Group | Target: this compound | Isomer A: N-(2-aminoethyl)benzamide | Isomer B: Phenylalaninamide |
| Carbonyl Source | Aliphatic ( | Aromatic ( | Aliphatic ( |
| Aromatic Protons | 7.2–7.4 ppm (Multiplet, typical benzyl) | 7.4–7.9 ppm (Multiplet, ortho-deshielded by carbonyl) | 7.2–7.3 ppm (Multiplet) |
| Benzylic | ~4.4 ppm (Doublet, | Absent (No | 2.8–3.1 ppm (Diastereotopic pair) |
| Backbone | ~3.3 ppm (Singlet, | 3.4–3.6 ppm (Multiplet, | Absent (Methine CH at ~3.5 ppm) |
| Amide NH | Broad triplet (couples to benzyl | Broad triplet (couples to ethyl | Broad singlets ( |
Key Diagnostic: Look for the benzyl doublet at 4.4 ppm . If this is absent and you see aromatic protons pushed downfield to 7.8 ppm, you have Isomer A (the benzamide).
B. Mass Spectrometry (MS/MS)
While the parent ion (
-
Target (Glycine derivative): The amide bond cleavage is driven by the stability of the benzyl group. The base peak is typically
91 (Tropylium ion) or 106 (benzylammonium), depending on ionization energy. -
Isomer A (Benzamide): The carbonyl is attached to the phenyl ring. Cleavage alpha to the carbonyl yields the resonance-stabilized Benzoyl cation (
105) . This peak is dominant and diagnostic.
MS/MS Fragmentation Pathway Diagram
The following diagram illustrates the divergent fragmentation logic for the Target vs. Isomer A.
Figure 1: Divergent MS/MS fragmentation pathways. The presence of m/z 105 is the "smoking gun" for the benzamide impurity.
Experimental Protocols
Protocol 1: Rapid Identification via HPLC-MS
This protocol is designed for quality control (QC) environments to quickly flag the presence of the benzamide isomer (Isomer A) in a batch of the target.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
Methodology:
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Water:MeOH. Filter through 0.22 µm PTFE filter.
-
Gradient: 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min.
-
Detection: ESI+ Mode. Scan range 50–200
. -
Data Analysis:
-
Extract Ion Chromatogram (EIC) for
165.1. -
Critical Step: For the peak at retention time (RT), trigger MS2 fragmentation.
-
Decision Logic:
-
If MS2 shows major peak at 105.0 : Sample is N-(2-aminoethyl)benzamide .
-
If MS2 shows major peak at 91.0 or 106.0 : Sample is This compound .
-
-
Protocol 2: Synthesis Verification (Self-Validating)
When synthesizing the target from N-Boc-glycine and benzylamine, use this work-up check to ensure no rearrangement or contamination occurred.
-
Reaction: Coupling N-Boc-Glycine + Benzylamine (EDC/HOBt).
-
Deprotection: TFA/DCM (1:1).
-
TLC Check:
-
Stationary Phase: Silica Gel 60
. -
Eluent: 10% MeOH in DCM (with 1%
). -
Visualization: UV (254 nm) and Ninhydrin stain.
-
Observation: The Target (secondary amide) will stain faint yellow/purple and absorb UV. Isomer B (primary amide) often stains distinctively red/purple with Ninhydrin due to the free
-amine. Isomer A (benzamide) is more non-polar and will have a higher in this system due to the lipophilic benzoyl group.
-
Decision Logic for Unknown Identification
Use the following logic flow to systematically identify your compound.
Figure 2: Analytical decision tree for rapid structural assignment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14694703, 2-Amino-N-(benzyloxy)-acetamide (Isomer Analog). Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 423156, N-(2-aminoethyl)benzamide. Retrieved February 4, 2026, from [Link]
-
NIST Mass Spectrometry Data Center. N-(2-Chloroethyl)benzamide Mass Spectrum (Analogous Fragmentation Pattern). Retrieved February 4, 2026, from [Link]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-Amino-N-benzylacetamide
Executive Summary
2-Amino-N-benzylacetamide (CAS: 39796-52-6), often utilized as a key intermediate in the synthesis of anticonvulsant peptidomimetics (e.g., lacosamide derivatives), presents specific handling challenges due to its basic amine functionality and potential for irritation. This guide moves beyond generic safety data, providing a scientifically grounded disposal workflow that ensures regulatory compliance (EPA/RCRA) and personnel safety.
Critical Directive: Treat this substance as Hazardous Chemical Waste . While not explicitly P-listed or U-listed under US EPA regulations (40 CFR 261.33), its GHS classification as an irritant and potential acute toxin necessitates strict segregation from oxidizers and acids to prevent uncontrolled exothermic reactions.
Part 1: Chemical Intelligence & Hazard Assessment
Effective disposal begins with accurate identification. The following data validates the chemical profile for waste labeling and segregation.
Table 1: Physicochemical Profile
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Use this exact name on waste tags (No abbreviations). |
| CAS Number | 39796-52-6 (Free Base) | Primary identifier for inventory tracking. |
| Formula | Nitrogen content requires incineration with scrubber. | |
| Physical State | Solid (White Crystalline Powder) | High dust potential; requires N95/P100 during transfer. |
| Acidity/Basicity | Basic (Primary Amine) | DO NOT mix with strong acids (Nitric, Sulfuric). |
| Solubility | Soluble in DMSO, Methanol | Compatible with organic solvent waste streams. |
GHS Hazard Matrix[2]
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[1]
Part 2: Waste Segregation Logic (The Science)
The Causality of Segregation:
The primary risk in disposing of this compound lies in its functional groups. The free primary amine (
-
Oxidizer Incompatibility: Mixing with strong oxidizers (e.g., Nitric Acid, Permanganates) can lead to the formation of unstable N-oxides or rapid oxidation, generating heat and toxic nitrogen oxide gases (
). -
Acid Incompatibility: Mixing with strong acids causes immediate exothermic salt formation. While not explosive, the heat generated can pressurize waste containers, leading to rupture.[5]
-
Hypochlorite (Bleach) Ban: Never treat amine waste with bleach. This generates chloramines (
), which are toxic and potentially unstable.
Visualization: Segregation Decision Tree
The following diagram illustrates the logical flow for segregating this compound from incompatible streams.
Figure 1: Decision logic for preventing incompatible waste mixtures. Note the critical prohibition of oxidizers and bleach.
Part 3: Disposal Workflows & Protocols
Scenario A: Solid Waste (Pure Substance or Spill Debris)
Objective: Containment and transfer to high-temperature incineration.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Check "Toxic" and "Irritant."
-
Write full chemical name: "this compound."
-
-
Storage: Store in the "Solid Waste" satellite accumulation area, away from liquid acids.
Scenario B: Liquid Waste (Reaction Mixtures)
Objective: Safe consolidation with compatible solvents.
-
Solvent Compatibility Check:
-
Compatible: Methanol, Ethanol, Acetone, DMSO, Dichloromethane (DCM).
-
Note: If dissolved in DCM, the waste must be tagged as "Halogenated Organic Waste." If dissolved in Acetone/Methanol, tag as "Non-Halogenated Organic Waste."
-
-
pH Verification (Self-Validating Step):
-
Before adding to a central carboy, spot-check the pH of your solution.
-
Requirement: pH should be 6–10. If highly acidic (<4), neutralize slowly with Sodium Bicarbonate before adding to the organic waste drum to prevent heat evolution.
-
-
Disposal Path:
-
The ultimate fate of this stream is Fuel Blending or Incineration . The high nitrogen content makes it unsuitable for standard wastewater treatment.
-
Visualization: Cradle-to-Grave Workflow
Figure 2: The lifecycle of the chemical waste from benchtop generation to final destruction at a Treatment, Storage, and Disposal Facility (TSDF).[6][7][8]
Part 4: Spill Management Protocol
Pre-requisite: PPE including Nitrile gloves, Lab coat, and Safety Goggles. If powder is airborne, use N95 or P100 respiratory protection.
Protocol: Dry Spill (Powder)[7]
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
Suppress: Cover the powder gently with a paper towel dampened with water or ethanol to prevent dust cloud formation.
-
Collect: Scoop up the material using a dustpan or stiff paper. Do not dry sweep vigorously.
-
Clean: Wipe the surface with a soap/water solution.[5]
-
Disposal: Place all cleanup materials (towels, gloves) into a clear plastic bag, seal it, and place it inside the Solid Waste container.
Protocol: Wet Spill (Solution)
-
Contain: Encircle the spill with absorbent pads or vermiculite.
-
Absorb: Allow the liquid to absorb completely.
-
Neutralize (Optional): If the spill involves a large quantity of the free base, a mild wash with dilute citric acid can help neutralize residues on the floor after the bulk liquid is removed.
-
Disposal: Collect absorbent material into the Solid Waste container.
Part 5: Regulatory Compliance (US Focus)
-
RCRA Status: this compound is not a P-listed or U-listed waste (40 CFR 261.33).
-
Characteristic Waste:
-
If the waste is a solid, it is generally "Non-RCRA Regulated" unless it exhibits toxicity via TCLP (unlikely).
-
If dissolved in a flammable solvent (Flash point <60°C), it carries the D001 (Ignitable) waste code.
-
-
Best Practice: Regardless of the lack of a specific "U" code, manage as Hazardous Waste due to its bioactive nature and irritant properties. Do not dispose of in regular trash or sanitary sewer.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
US Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
PubChem. (n.d.). Compound Summary: N-Benzylglycinamide.[9] National Library of Medicine. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. epfl.ch [epfl.ch]
- 8. carlroth.com [carlroth.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
